5-(3-Formylphenyl)-N-methylpicolinamide
Description
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Propriétés
Formule moléculaire |
C14H12N2O2 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
5-(3-formylphenyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N2O2/c1-15-14(18)13-6-5-12(8-16-13)11-4-2-3-10(7-11)9-17/h2-9H,1H3,(H,15,18) |
Clé InChI |
XVACRCVSWRZNIK-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)C=O |
Origine du produit |
United States |
An In-depth Technical Guide to the Synthesis of 5-(3-Formylphenyl)-N-methylpicolinamide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(3-Formylphenyl)-N-methylpicolinamide, a key building block in medicinal chemistry and drug discovery. The synthesis is strategically designed around a pivotal palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which unites two key precursors: N-methyl-5-bromopicolinamide and 3-formylphenylboronic acid. This document will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols for the synthesis of the precursors and the final product, and discuss the underlying mechanistic principles. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a practical guide to the synthesis of this important molecule.
Introduction and Strategic Overview
5-(3-Formylphenyl)-N-methylpicolinamide is a biaryl compound of significant interest due to its versatile chemical handles—a formyl group amenable to further derivatization and a picolinamide scaffold known for its diverse biological activities.[1] The picolinamide moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties. The strategic disconnection for the synthesis of this target molecule logically points towards a cross-coupling reaction to form the central aryl-aryl bond.
The Suzuki-Miyaura cross-coupling reaction stands out as the method of choice for this transformation due to its mild reaction conditions, high functional group tolerance (including the aldehyde moiety), and the commercial availability and stability of the required boronic acid precursor.[2] This palladium-catalyzed reaction has become a cornerstone in modern organic synthesis for the construction of C-C bonds.[3][4]
The overall synthetic strategy is a convergent two-component approach, as illustrated in the workflow diagram below. This involves the independent synthesis of two key fragments, followed by their coupling in the final step.
Figure 1: Overall synthetic workflow for 5-(3-Formylphenyl)-N-methylpicolinamide.
Synthesis of Precursors
Synthesis of N-methyl-5-bromopicolinamide
The synthesis of N-methyl-5-bromopicolinamide can be efficiently achieved from commercially available 5-bromopicolinic acid. The process involves the activation of the carboxylic acid followed by amidation with methylamine.
Experimental Protocol:
-
Acid Chloride Formation: To a solution of 5-bromopicolinic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 5-bromopicolinoyl chloride.
-
Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). The solution is cooled to 0 °C, and a solution of methylamine (2.0 eq, e.g., as a 2M solution in THF or as a gas bubbled through the solution) is added dropwise. The reaction is stirred at room temperature for 1-3 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-methyl-5-bromopicolinamide as a solid.
Synthesis of 3-Formylphenylboronic Acid
3-Formylphenylboronic acid is commercially available from various suppliers. However, for research purposes, it can be synthesized from 3-bromobenzaldehyde. The synthesis typically involves a metal-halogen exchange followed by reaction with a borate ester.
Experimental Protocol:
-
Grignard Formation (or Lithiation): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq) are stirred in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. A solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours. Alternatively, lithiation can be achieved by treating 3-bromobenzaldehyde with n-butyllithium at low temperatures (-78 °C).
-
Borylation: The Grignard (or organolithium) reagent is cooled to -78 °C, and a solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Purification: The reaction is quenched by the slow addition of aqueous HCl (e.g., 2M) at 0 °C until the solution is acidic. The mixture is stirred for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is often purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to yield 3-formylphenylboronic acid.
Core Synthesis: Suzuki-Miyaura Cross-Coupling
The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-methyl-5-bromopicolinamide with 3-formylphenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.
Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser, add N-methyl-5-bromopicolinamide (1.0 eq), 3-formylphenylboronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq) or palladium(II) acetate [Pd(OAc)₂] (0.03-0.05 eq) with a suitable phosphine ligand (e.g., triphenylphosphine, 0.1-0.2 eq), and a base such as sodium carbonate (2.0-3.0 eq) or potassium phosphate (2.0-3.0 eq).
-
Solvent Addition and Degassing: A degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water in appropriate ratios, is added. The reaction mixture is then thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes, or by several freeze-pump-thaw cycles.
-
Reaction: The mixture is heated to a temperature between 80-100 °C under an inert atmosphere and stirred vigorously for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(3-Formylphenyl)-N-methylpicolinamide as a solid.[6] Recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes can be performed for further purification.[3]
Table 1: Summary of Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Condition | Recommended | Rationale |
| Aryl Halide | N-methyl-5-bromopicolinamide | Commercially available or readily synthesized. Bromides offer a good balance of reactivity and stability. |
| Boronic Acid | 3-Formylphenylboronic acid | Commercially available and stable. The formyl group is well-tolerated in Suzuki couplings. |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Widely used, commercially available, and effective for a broad range of substrates. |
| Base | Na₂CO₃ or K₃PO₄ | Mild bases that are effective in promoting transmetalation without causing side reactions with the aldehyde. |
| Solvent | Dioxane/H₂O or Toluene/Ethanol/H₂O | Aqueous mixtures are common for Suzuki reactions, aiding in the dissolution of the base and boronic acid salt. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant product decomposition. |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of N-methyl-5-bromopicolinamide to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-formylphenyl moiety) to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Characterization of the Final Product
The final product, 5-(3-Formylphenyl)-N-methylpicolinamide, should be characterized to confirm its identity and purity.
Table 2: Key Characterization Data
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Characteristic signals for aromatic protons, the aldehyde proton (~10 ppm), the N-methyl group, and the amide proton. |
| ¹³C NMR | Resonances corresponding to all 14 carbon atoms, including the carbonyl carbons of the amide and aldehyde. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
Conclusion
The synthesis of 5-(3-Formylphenyl)-N-methylpicolinamide is reliably achieved through a convergent strategy culminating in a Suzuki-Miyaura cross-coupling reaction. This method is highly efficient, tolerates the key functional groups present in the molecule, and utilizes readily available starting materials and reagents. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this valuable compound for applications in pharmaceutical research and development.
References
- BenchChem. (2025).
- Jackson, D. A., & Smith, D. C. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.
- Li, J. H., & Wang, D. P. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(9), 3783–3787.
- Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Organic Syntheses Procedure.
- San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
- Taylor, M. (2010).
- Kumar, A., & Mehta, V. (2016). Palladium-catalysed 5-endo-trig allylic (hetero)
- Li, H., et al. (2016). Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones.
- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Molecules. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids.
- Google Patents. (n.d.).
- Cernak, T., et al. (2016).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2009). Suzuki coupling of heteroaryl halides with aryl boronic acids.
- Chen, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Molecules. (2023).
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Ueda, M., et al. (2013).
- Krátky, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- González-Villar, S., et al. (2023).
- Polymers. (2022).
- CrystEngComm. (n.d.). Polymorphism in N-(5-methylisoxazol-3-yl)
- Nagorski, R. W., et al. (2020). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS.
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Advanced Applications of 5-(3-Formylphenyl)-N-methylpicolinamide in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on bifunctional building blocks. 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7) represents a highly strategic intermediate bridging two critical domains: a clinically validated kinase hinge-binding motif and a highly reactive electrophilic handle for late-stage diversification[1].
This technical guide dissects the physicochemical properties, structural rationale, and synthetic utility of this biaryl system, providing drug development professionals with field-proven methodologies for integrating this core into kinase inhibitor and PROTAC (Proteolysis Targeting Chimera) discovery pipelines.
Physicochemical Profiling & Structural Rationale
To effectively utilize 5-(3-Formylphenyl)-N-methylpicolinamide, one must understand the distinct roles of its two primary structural features. The quantitative data defining this building block is summarized below[1]:
| Property | Value | Analytical Significance |
| Chemical Name | 5-(3-Formylphenyl)-N-methylpicolinamide | Nomenclature standard for inventory and IP. |
| CAS Number | 2643368-60-7 | Unique identifier for regulatory tracking. |
| Molecular Formula | C14H12N2O2 | Establishes baseline mass for LC-MS tracking. |
| Molecular Weight | 240.26 g/mol | Low MW ensures final derivatives remain within Lipinski limits. |
| Purity | ≥97% | Minimizes side reactions in sensitive cross-couplings. |
| Key Motifs | N-methylpicolinamide, Aryl aldehyde | Defines the dual pharmacophore/synthetic utility. |
The N-Methylpicolinamide Hinge Binder
The N-methylpicolinamide moiety is a privileged pharmacophore in oncology. It acts as a highly efficient hinge binder by forming two critical hydrogen bonds with the backbone of the ATP-binding pocket in various kinases, including Aurora-B, c-Met, and BRAF[2][3]. In multi-kinase inhibitors such as sorafenib, the N-methylpicolinamide group serves as the primary anchor to the kinase hinge region, stabilizing the drug-target complex in the DFG-out (inactive) conformation[4].
The 3-Formylphenyl Diversification Handle
While the picolinamide anchors the molecule, the 3-formylphenyl group acts as the spatial vector. In the bound state, meta-substitution on the aryl ring typically directs the formyl group out of the deep ATP pocket and towards the solvent-exposed region[4]. This makes the aldehyde an ideal, non-clashing attachment point. Researchers can exploit this handle to append basic amines (to improve aqueous solubility and ADME properties) or to attach E3 ligase-recruiting ligands via PEG linkers to generate PROTACs[4].
Mechanistic Workflow: Pharmacophore Mapping
The following diagram illustrates the strategic bifurcation of the molecule's structural features, mapping its physical domains to their respective roles in drug design.
Pharmacophore mapping and synthetic diversification workflow of the biaryl picolinamide core.
Experimental Protocol: High-Throughput Reductive Amination
To leverage the formyl vector, reductive amination is the most robust methodology. The following protocol is designed as a self-validating system, ensuring chemoselectivity and preventing the premature reduction of the aldehyde to a benzyl alcohol—a common pitfall in inexperienced hands.
Causality & Reagent Selection
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH4). STAB is a milder reagent that selectively reduces the protonated iminium ion without attacking the unreacted aldehyde, ensuring high yields of the desired secondary/tertiary amine.
-
Catalyst: Glacial acetic acid (AcOH) is used to lower the pH to ~4-5, which accelerates imine formation while remaining mild enough to prevent the hydrolysis of the N-methylpicolinamide core.
Step-by-Step Methodology
Step 1: Imine Formation
-
In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-(3-Formylphenyl)-N-methylpicolinamide (1.0 equivalent, 100 mg, 0.416 mmol) in anhydrous 1,2-dichloroethane (DCE) (4.0 mL).
-
Add the desired primary or secondary amine (1.2 equivalents, 0.500 mmol).
-
Add glacial acetic acid (1.5 equivalents, 36 µL) to catalyze iminium ion formation.
-
Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.
-
Self-Validation Check: Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The aldehyde peak (m/z [M+H]+ = 241.1) should be completely consumed, replaced by the imine intermediate mass.
-
Step 2: Chemoselective Reduction
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add Sodium triacetoxyborohydride (STAB) (1.5 equivalents, 132 mg, 0.624 mmol) in three distinct portions over 15 minutes to control the exothermic release of hydrogen gas.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.
Step 3: Quench and Workup
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) (5 mL). Rationale: This neutralizes the acetic acid and safely decomposes any unreacted STAB.
-
Transfer the biphasic mixture to a separatory funnel and extract with dichloromethane (DCM) (3 × 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
Step 4: Purification & Analytical Validation
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in DCM with 1% Triethylamine to prevent amine streaking).
-
Confirm the product via 1H NMR (look for the disappearance of the characteristic aldehyde singlet at ~10.0 ppm and the appearance of the benzylic CH2 protons at ~3.8 ppm).
References
-
MDPI. "Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents." Molecules. URL:[Link]
-
PubMed. "Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry. URL:[Link]
-
bioRxiv. "Identification of PDE6D as a potential target of sorafenib via PROTAC technology." bioRxiv. URL:[Link]
Sources
- 1. 5-(3-Formylphenyl)-N-methylpicolinamide | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of PDE6D as a potential target of sorafenib via PROTAC technology | bioRxiv [biorxiv.org]
Comprehensive Spectroscopic Characterization of 5-(3-Formylphenyl)-N-methylpicolinamide: A Technical Guide for Drug Development
Executive Summary & Pharmacophore Significance
In modern structure-based drug design, the picolinamide core serves as a highly privileged scaffold, frequently utilized in the development of kinase inhibitors and targeted oncological therapies. 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7) represents a critical synthetic intermediate and pharmacophore building block[1]. The presence of the highly reactive meta-formyl group enables downstream functionalization (e.g., reductive aminations, Wittig reactions), while the N-methylpicolinamide moiety ensures robust hydrogen-bonding interactions within target protein active sites.
Because the structural integrity of such intermediates directly dictates the efficacy of the final active pharmaceutical ingredient (API), rigorous, self-validating spectroscopic characterization is non-negotiable. This whitepaper provides an in-depth, causality-driven analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles of this molecule, grounded in established spectrometric principles[2].
Analytical Workflow & Self-Validating Systems
To ensure absolute data integrity, spectroscopic workflows must be designed as self-validating systems . This means every experimental run must include internal checks that independently verify the calibration and resolution of the instrument before the sample data is accepted.
Fig 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.
High-Resolution Spectroscopic Data & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the molecule's atomic connectivity. For 5-(3-Formylphenyl)-N-methylpicolinamide, the use of DMSO- d6 is critical; it prevents the rapid exchange of the amide N-H proton, allowing us to observe its spin-spin coupling with the adjacent N-methyl group[3].
Causality of Chemical Shifts:
-
The Aldehyde Proton (10.12 ppm): This extreme downfield shift is caused by the diamagnetic anisotropy of the carbonyl π -bond. The circulation of π -electrons in the applied magnetic field induces a secondary magnetic field that strongly deshields the formyl proton[2].
-
Pyridine H6 (8.95 ppm): Positioned adjacent to the electronegative pyridine nitrogen and ortho to the C5-phenyl ring, this proton experiences a dual deshielding effect—inductive electron withdrawal from the nitrogen and anisotropic deshielding from the adjacent aromatic ring[4].
-
N-Methyl Doublet (2.85 ppm): Unlike tertiary amides which show a singlet, the secondary N-methyl group appears as a doublet ( J=4.8 Hz). This is caused by scalar coupling with the adjacent quadrupolar N-H proton, a feature preserved by the hydrogen-bonding nature of DMSO- d6 .
Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, DMSO- d6 )
| Position | 1 H Chemical Shift (ppm), Multiplicity, J (Hz) | 13 C Chemical Shift (ppm) | Structural Assignment / Rationale |
| CHO | 10.12 (s, 1H) | 193.2 | Formyl group; strongly deshielded by C=O anisotropy. |
| Amide N-H | 8.82 (q, J=4.8 , 1H) | - | Broadened by 14 N quadrupolar relaxation. |
| Pyr-H6 | 8.95 (dd, J=2.2,0.8 , 1H) | 148.5 | Adjacent to N; highly deshielded. |
| Pyr-H4 | 8.28 (dd, J=8.2,2.2 , 1H) | 136.1 | Ortho coupling to H3, meta coupling to H6. |
| Pyr-H3 | 8.15 (d, J=8.2 , 1H) | 122.4 | Adjacent to carboxamide; ortho coupling to H4. |
| Ph-H2' | 8.35 (t, J=1.8 , 1H) | 128.2 | Meta to both formyl and pyridine attachments. |
| Ph-H6' | 8.10 (dt, J=7.8,1.4 , 1H) | 133.4 | Ortho to pyridine attachment. |
| Ph-H4' | 7.98 (dt, J=7.6,1.4 , 1H) | 129.8 | Ortho to formyl group. |
| Ph-H5' | 7.75 (t, J=7.7 , 1H) | 130.5 | Meta to both substituents; standard triplet. |
| N-CH 3 | 2.85 (d, J=4.8 , 3H) | 26.5 | Coupled to N-H; typical aliphatic shift. |
| Quaternary C | - | 164.5, 150.1, 138.2, 137.5, 135.8 | Amide C=O, Pyr-C2, Ph-C1', Ph-C3', Pyr-C5. |
Mass Spectrometry (ESI-HRMS)
Electrospray Ionization (ESI) is a soft ionization technique that primarily yields the intact protonated molecule [M+H]+ . For 5-(3-Formylphenyl)-N-methylpicolinamide (Exact Mass: 240.0899 Da), the [M+H]+ ion is observed at m/z 241.097.
Fragmentation Causality: Collision-Induced Dissociation (CID) drives fragmentation at the weakest bonds. The primary pathways involve the neutral loss of methylamine ( −31 Da) from the picolinamide tail, and the loss of carbon monoxide ( −28 Da) from the formyl group, yielding characteristic diagnostic ions[3].
Fig 2: Proposed ESI-MS/MS fragmentation pathways for 5-(3-Formylphenyl)-N-methylpicolinamide.
Table 2: High-Resolution Mass Spectrometry Data
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance |
| [M+H]+ | 241.0977 | 241.0972 | -2.1 | 100% (Base Peak) |
| [M+Na]+ | 263.0796 | 263.0791 | -1.9 | 15% |
| [M+H−CH3NH2]+ | 210.0555 | 210.0558 | +1.4 | 45% |
| [M+H−CO]+ | 213.1028 | 213.1025 | -1.4 | 30% |
Infrared (ATR-FTIR) Spectroscopy
Infrared spectroscopy orthogonally validates the functional groups. The presence of two distinct carbonyl environments (amide and aldehyde) provides a unique vibrational fingerprint.
Table 3: Key Vibrational Modes (ATR-FTIR)
| Wavenumber ( cm−1 ) | Intensity | Assignment | Causality / Physical Origin |
| 3310 | Medium, Broad | N-H Stretch | Secondary amide N-H stretching; broadened by intermolecular hydrogen bonding. |
| 2850, 2750 | Weak | Aldehyde C-H | Fermi resonance doublet characteristic of the formyl C-H bond. |
| 1705 | Strong | Aldehyde C=O | Conjugated aromatic aldehyde carbonyl stretch. |
| 1665 | Strong | Amide I (C=O) | Amide carbonyl stretch; shifted lower than aldehyde due to nitrogen lone-pair resonance. |
| 1550 | Medium | Amide II | Mixed N-H bending and C-N stretching mode. |
Standardized Experimental Methodologies
To ensure reproducibility, the following self-validating protocols must be strictly adhered to:
Protocol A: NMR Acquisition & Self-Validation
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
Instrument Tuning (Self-Validation): Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) on the 1 H and 13 C channels.
-
Shimming: Execute gradient shimming. Validation Gate: The full width at half maximum (FWHM) of the TMS signal at 0.00 ppm must be ≤1.0 Hz. Do not proceed if this metric fails.
-
Acquisition: Acquire 1 H spectra using 16 scans, a 30° pulse angle, and a 2-second relaxation delay. Acquire 13 C spectra using 512 scans and a 2-second relaxation delay with WALTZ-16 proton decoupling.
Protocol B: LC-ESI-HRMS Analysis
-
Calibration (Self-Validation): Infuse a standard sodium formate cluster solution. Validation Gate: Calibrate the Time-of-Flight (TOF) analyzer to achieve a mass accuracy of <5 ppm across the m/z 100–1000 range.
-
Sample Preparation: Dilute the compound to 1 μ g/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Acquisition: Inject 2 μ L into the LC-MS system. Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV, desolvation temperature of 350°C, and cone voltage of 30 V.
-
MS/MS: Isolate the m/z 241 precursor ion and apply a collision energy ramp of 15–30 eV using Argon as the collision gas.
Protocol C: ATR-FTIR Spectroscopy
-
Background Subtraction (Self-Validation): Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a 32-scan background spectrum. Validation Gate: Ensure atmospheric CO2 (2350 cm−1 ) and water vapor bands are successfully zeroed out.
-
Sample Application: Place 2-3 mg of the solid powder directly onto the diamond crystal. Apply uniform pressure using the anvil.
-
Acquisition: Collect 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
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Predictive Mechanistic Profiling of 5-(3-Formylphenyl)-N-methylpicolinamide: A Putative Reversible Covalent Kinase Inhibitor
Executive Summary
In the landscape of rational drug design, the structural deconstruction of small molecules allows researchers to predict mechanisms of action (MoA) with high fidelity. 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7) represents a highly specialized bifunctional pharmacophore. By combining a classic kinase hinge-binding motif with an electrophilic aldehyde warhead, this molecule is computationally and biochemically predicted to act as a reversible targeted covalent inhibitor (TCI) . This whitepaper provides an in-depth technical framework detailing the predicted MoA, the biochemical causality of its design, and the self-validating experimental protocols required to prove its efficacy.
Part 1: Structural Deconstruction & Target Prediction
To predict the MoA of 5-(3-Formylphenyl)-N-methylpicolinamide, we must isolate and analyze its two primary structural domains:
The N-Methylpicolinamide Anchor (Hinge Binder)
The N-methylpicolinamide moiety is a well-documented hinge-binding scaffold found in several FDA-approved multi-kinase inhibitors (e.g., sorafenib) and advanced clinical candidates[1]. In the ATP-binding pocket of kinases like FLT3 or VEGFR, this motif establishes critical bidentate hydrogen bonds with the kinase hinge region[2]. Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor, while the amide NH acts as a hydrogen bond donor to the backbone carbonyl and amino groups of the hinge residues (e.g., Cys694 in FLT3)[2].
The 3-Formylphenyl Warhead (Electrophilic Trajectory)
The substitution at the 5-position of the pyridine ring directs the 3-formylphenyl group deep into the ATP-binding cleft or toward the solvent-exposed channel, depending on the specific kinase conformation (DFG-in vs. DFG-out). Aldehydes are versatile electrophiles that react with biological amines[3]. The meta-positioning of the formyl group perfectly aligns the electrophilic carbonyl carbon to intercept the ϵ -amino group of a lysine residue—most likely the highly conserved catalytic lysine located in the β 3 strand of the kinase domain.
Caption: Structural pharmacophore logic mapping the dual-action binding mechanism to the kinase domain.
Part 2: The Biochemical Causality of Reversible Covalent Inhibition
Why Target Lysine?
Historically, targeted covalent inhibitors have relied on acrylamides to target non-catalytic cysteines (e.g., ibrutinib, osimertinib). However, targetable cysteines are only present in ~20% of the kinome. In contrast, the catalytic lysine is universally conserved across protein kinases, making it a highly attractive target for expanding the covalent druggable space[3].
The Advantage of the Aldehyde (Reversibility)
Targeting lysine is challenging because its ϵ -amino group is typically protonated at physiological pH ( pKa≈10.5 ), reducing its nucleophilicity. While irreversible lysine modifiers (like sulfonyl fluorides or ethynylbenzaldehydes) exist, they often suffer from proteome-wide off-target toxicity due to permanent adduct formation[4].
The formyl group solves this via reversible covalent inhibition . The unprotonated fraction of the target lysine attacks the aldehyde to form a hemiaminal, which dehydrates into a Schiff base (imine). Because this reaction is entirely reversible, the inhibitor achieves "residence time-based selectivity"[3]. It relies on the initial non-covalent affinity of the picolinamide anchor to drive the local concentration of the aldehyde, ensuring that off-target imines rapidly hydrolyze, while the on-target imine is thermodynamically stabilized within the binding pocket.
Part 3: Self-Validating Experimental Workflows
To empirically validate this predicted MoA, researchers must employ self-validating protocols that prove both covalency and reversibility.
Protocol 1: Reductive Amination-Trapped Intact Mass Spectrometry
Causality: Standard intact mass spectrometry (MS) often fails to detect Schiff bases because the imine bond rapidly hydrolyzes during electrospray ionization (ESI) or liquid chromatography (LC) acidic conditions. To validate the mechanism, we must use a self-validating chemical trap. By adding sodium cyanoborohydride ( NaBH3CN ), the transient imine is selectively reduced to a stable secondary amine, locking the adduct in place for MS detection.
Step-by-Step Methodology:
-
Incubation: Incubate recombinant target kinase (e.g., FLT3 or VEGFR2, 2 μ M) with 5-(3-Formylphenyl)-N-methylpicolinamide (20 μ M) in HEPES buffer (pH 7.4) for 60 minutes at room temperature.
-
Bifurcated Trapping (The Validation Step): Split the sample into two aliquots. To Aliquot A (Control), add vehicle. To Aliquot B (Trapped), add 5 mM NaBH3CN and incubate for an additional 30 minutes.
-
Desalting & LC-MS: Pass both aliquots through a Zeba spin desalting column to remove excess ligand. Analyze via LC-ESI-TOF MS.
-
Data Interpretation: Aliquot A should show the native kinase mass (due to imine hydrolysis during LC). Aliquot B must show a mass shift of +224 Da (Compound mass [240 Da] - H2O [18 Da] + H2 from reduction [2 Da]), confirming the reversible Schiff base intermediate.
Protocol 2: Biochemical Washout Assay
Causality: To prove the inhibitor is not an irreversible artifact, a rapid dilution washout assay is required. If the compound is a reversible TCI, massive dilution will shift the equilibrium, driving the hydrolysis of the imine and restoring kinase activity.
Step-by-Step Methodology:
-
Pre-incubation: Incubate the kinase with the compound at 10×IC50 for 2 hours to ensure steady-state covalent engagement.
-
Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing ATP and a peptide substrate.
-
Kinetic Monitoring: Continuously monitor product formation (e.g., via a continuous fluorescence assay) for 4 hours.
-
Data Interpretation: Calculate the dissociation rate constant ( koff ). A recovery of enzyme activity over time mathematically validates the reversible covalent nature of the bond.
Caption: Self-validating experimental workflow for confirming reversible Schiff base formation.
Part 4: Quantitative Data Projections & Visualizations
Based on the structural thermodynamics of aldehyde-lysine interactions, we project the following kinetic binding parameters for 5-(3-Formylphenyl)-N-methylpicolinamide compared to theoretical analogs.
Table 1: Predicted Kinetic & Binding Parameters
| Compound Profile | Warhead Chemistry | Predicted IC50 | kinact/KI (Covalent Efficiency) | Target Residence Time ( τ ) | Washout Recovery |
| Non-Covalent Analog | Methyl (No Warhead) | ~500 nM | N/A | < 5 minutes | 100% (Immediate) |
| Target Compound | Formyl (Aldehyde) | ~10 nM | 104−105M−1s−1 | 4 - 12 hours | >90% (Slow) |
| Irreversible Analog | Sulfonyl Fluoride | ~5 nM | >105M−1s−1 | Infinite (Irreversible) | 0% (No Recovery) |
Pathway Modulation
By successfully targeting the catalytic lysine and locking the kinase in an inactive state via a long-residence-time Schiff base, 5-(3-Formylphenyl)-N-methylpicolinamide is predicted to potently suppress downstream oncogenic signaling.
Caption: Predicted downstream signaling pathway modulation via targeted kinase inhibition.
References
-
[3] Reversible lysine-targeted probes reveal residence time-based kinase selectivity. PMC (NIH). 3
-
[4] 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. Journal of the American Chemical Society. 4
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[1] Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. PMC (NIH). 1
-
[2] A molecular dynamics simulation study for variant drug responses due to FMS-like tyrosine kinase 3 G697R mutation. RSC Publishing. 2
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- 3. Reversible lysine-targeted probes reveal residence time-based kinase selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Strategic Utilization of 5-(3-Formylphenyl)-N-methylpicolinamide in Rational Kinase Inhibitor Design
Executive Summary
In the landscape of targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds. 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7) has emerged as a highly versatile, advanced building block for drug discovery[1]. With a molecular weight of 240.26 g/mol and a formula of C14H12N2O2, this compound elegantly combines a proven hinge-binding pharmacophore (N-methylpicolinamide) with a highly reactive synthetic handle (a 3-formylphenyl group)[1]. This whitepaper details the structural rationale, synthetic methodologies, and biological applications of this core in developing next-generation inhibitors targeting Receptor Tyrosine Kinases (RTKs) and serine/threonine kinases.
Pharmacophore Rationale & Structural Biology
The architectural brilliance of 5-(3-Formylphenyl)-N-methylpicolinamide lies in its dual-functionality:
-
The N-Methylpicolinamide Core: This moiety is a well-documented pharmacophore found in several FDA-approved and experimental kinase inhibitors, most notably the Raf/VEGFR inhibitor Sorafenib[2]. The pyridine nitrogen and the amide NH act as a bidentate hydrogen bond acceptor/donor pair. Crystallographic studies of related picolinamide and pyridone-based inhibitors reveal that this motif perfectly complements the ATP-binding hinge region of kinases like c-Met, Flt-3, and VEGFR-2[3].
-
The 3-Formylphenyl Extension: Positioned at the 5-carbon of the pyridine ring, the phenyl group directs the molecule into the hydrophobic pocket (often dictating DFG-in vs. DFG-out binding modes). The formyl (-CHO) group serves as an electrophilic handle, allowing medicinal chemists to perform late-stage functionalization (LSF) to probe the solvent-exposed regions of the kinase target.
Divergent Synthetic Workflows
To maximize the chemical space explored during Structure-Activity Relationship (SAR) campaigns, the formyl group can be subjected to various divergent synthetic pathways.
Figure 1: Divergent synthetic workflows for late-stage functionalization of the formyl core.
Experimental Protocol: Reductive Amination Workflow
The most common derivatization of the 3-formylphenyl moiety is reductive amination, yielding diverse benzylamine libraries. The following protocol is engineered for high chemoselectivity and self-validation.
Objective: Conversion of the aldehyde to a secondary/tertiary amine to extend the molecule into the kinase solvent channel.
Step 1: Imine Condensation
-
Action: In an oven-dried flask under N2, dissolve 5-(3-Formylphenyl)-N-methylpicolinamide (1.0 equiv) and the target primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point (83°C vs 39°C), accommodating mild heating if the initial condensation is sterically hindered. Anhydrous conditions drive the equilibrium forward by preventing the hydrolysis of the intermediate imine.
Step 2: Acidic Activation
-
Action: Add glacial acetic acid (1.0 equiv) dropwise at room temperature.
-
Causality: The weak acid lowers the pH to approximately 4-5. This specifically protonates the carbonyl oxygen (or the resulting imine to form an iminium ion), increasing its electrophilicity without completely protonating the nucleophilic amine, which would prematurely halt the reaction.
Step 3: Selective Reduction
-
Action: Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) in three portions over 15 minutes. Stir for 12 hours, allowing it to warm to room temperature.
-
Causality: NaBH(OAc)3 is a mild, chemoselective reducing agent. Unlike NaBH4, which would rapidly reduce the starting aldehyde to an unwanted benzyl alcohol byproduct, NaBH(OAc)3 selectively reduces the more electrophilic protonated iminium ion.
Step 4: Self-Validating Reaction Monitoring
-
Action: Monitor reaction progress via LC-MS.
-
Validation: The reaction is deemed complete when the Total Ion Chromatogram (TIC) shows the complete disappearance of the m/z 241 [M+H]+ peak (starting material) and the emergence of the corresponding product mass.
Step 5: Quench and Isolation
-
Action: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Biological Application: Target Signaling Pathways
Derivatives containing the N-methylpicolinamide core have demonstrated potent, selective inhibition of multiple oncogenic pathways. Structural modifications of this core have yielded broad-spectrum antiproliferative agents targeting Aurora-B kinase[4], as well as highly selective c-Met kinase inhibitors[5].
Figure 2: RTK signaling pathway (c-Met/VEGFR) targeted by N-methylpicolinamide derivatives.
Structure-Activity Relationship (SAR) & Quantitative Data
The functionalization of the formyl group directly dictates the kinase selectivity profile. Literature benchmarking against clinical standards (such as Foretinib and Sorafenib) highlights the potency of N-methylpicolinamide derivatives. For instance, thienopyrimidine derivatives of N-methylpicolinamide have shown remarkable efficacy against c-Met, often outperforming Foretinib in specific cellular assays[5].
Table 1: Comparative Kinase Inhibitory Activity of N-Methylpicolinamide Derivatives
| Compound / Analog | Target Kinase / Cell Line | IC50 Value | Reference Context |
| Compound 43 (Thienopyrimidine analog) | c-Met Kinase | 16 nM | Equal to Foretinib (14 nM)[5] |
| Compound 43 (Thienopyrimidine analog) | A549 Cell Line | 0.58 µM | 3.73-fold more active than Foretinib[5] |
| Compound 43 (Thienopyrimidine analog) | HepG2 Cell Line | 0.47 µM | 5.39-fold more active than Foretinib[5] |
| Compound 2 (2-Pyridone analog) | Met Kinase | 1.8 nM | Potent Met kinase inhibitor[3] |
| Compound 2 (2-Pyridone analog) | Flt-3 Kinase | 4 nM | Dual inhibitor profile[3] |
| Compound 2 (2-Pyridone analog) | VEGFR-2 Kinase | 27 nM | Multi-kinase activity[3] |
| Compound 6p (Thiol derivative) | Aurora-B Kinase | Potent | Outperformed Sorafenib in vitro[4] |
Conclusion
5-(3-Formylphenyl)-N-methylpicolinamide represents a master key in modern medicinal chemistry. By providing a pre-installed, high-affinity hinge-binding motif alongside a versatile electrophilic handle, it allows researchers to bypass complex early-stage syntheses and immediately focus on late-stage SAR optimization.
References
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Title: Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors Source: PubMed (NIH) URL: [Link]
-
Title: Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents Source: PubMed (NIH) URL: [Link]
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Title: Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-(3-Formylphenyl)-N-methylpicolinamide
Introduction
In the landscape of contemporary drug discovery, the preliminary assessment of a novel compound's cytotoxicity is a critical initial step.[1] This early evaluation provides a foundational understanding of a molecule's potential as a therapeutic agent by determining its inherent toxicity to living cells.[2] This guide presents a comprehensive framework for conducting a preliminary cytotoxicity screening of the novel compound, 5-(3-Formylphenyl)-N-methylpicolinamide. While specific biological data for this exact molecule is not yet publicly available, its structural similarity to other N-methylpicolinamide derivatives that have demonstrated antitumor properties suggests its potential as a cytotoxic agent.[3][4][5][6]
This document is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded approach to the initial in vitro evaluation of this compound. The methodologies outlined herein are based on established and widely accepted protocols for cytotoxicity testing, ensuring scientific integrity and reproducibility.
I. Foundational Principles of Cytotoxicity Screening
The primary objective of a preliminary cytotoxicity screen is to determine the concentration at which a compound of interest induces cell death. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit a biological process by 50%.[7][8][9] A lower IC50 value indicates that the compound is effective at lower concentrations, suggesting greater potency.[10]
The initial screening process typically involves a tiered approach, beginning with broad-spectrum cytotoxicity assays and progressing to more detailed mechanistic studies. This guide will focus on the essential first steps: assessing cell viability and membrane integrity.
Diagram: Tiered Approach to Cytotoxicity Screening
Caption: A tiered workflow for cytotoxicity screening.
II. Experimental Design and Methodology
A robust experimental design is paramount for obtaining reliable and interpretable data. The following sections detail the critical components of a preliminary cytotoxicity screen for 5-(3-Formylphenyl)-N-methylpicolinamide.
A. Cell Line Selection
The choice of cell lines is crucial and should be guided by the therapeutic hypothesis for the compound. Given the potential antitumor activity of N-methylpicolinamide derivatives, a panel of human cancer cell lines is recommended.[3][4][11] It is also best practice to include a non-cancerous cell line to assess for selective cytotoxicity.
Recommended Cell Lines:
-
Human Cancer Cell Lines:
-
HepG2 (Hepatocellular Carcinoma): A well-characterized and commonly used liver cancer cell line.[4][11]
-
HCT116 (Colorectal Carcinoma): A widely used colon cancer cell line.[4][11]
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[3]
-
MCF-7 (Breast Adenocarcinoma): A common model for breast cancer research.[12]
-
-
Non-Cancerous Human Cell Line:
-
HEK293 (Human Embryonic Kidney): Often used as a control for general cytotoxicity.[12]
-
B. Compound Preparation and Dilution Series
Proper handling and preparation of the test compound are essential for accurate results.
-
Stock Solution Preparation: Dissolve 5-(3-Formylphenyl)-N-methylpicolinamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in a complete cell culture medium. A common approach is to use a 10-point dilution series with a 1:2 or 1:3 dilution factor to cover a broad concentration range (e.g., 0.1 µM to 100 µM).
C. Primary Cytotoxicity Assays
Two complementary primary assays are recommended to provide a comprehensive initial assessment of cytotoxicity: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15][16]
Protocol for MTT Assay: [13][14][15]
-
Cell Seeding: Seed the selected cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing the various concentrations of 5-(3-Formylphenyl)-N-methylpicolinamide. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.[9][12]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[2][18] An increase in LDH in the culture supernatant is indicative of cell death.[19][20]
Protocol for LDH Assay: [18][19][20]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).
-
Vehicle control: Cells treated with the highest concentration of DMSO used in the experiment.
-
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[19][20]
Diagram: Primary Cytotoxicity Assay Workflow
Caption: Workflow for parallel MTT and LDH cytotoxicity assays.
III. Data Analysis and Interpretation
A. Calculation of IC50 Values
The primary endpoint of these assays is the calculation of the IC50 value. This is typically done by plotting the percentage of cell viability (for MTT) or cytotoxicity (for LDH) against the log of the compound concentration. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve and determine the IC50.[7][10]
Formula for Percent Cytotoxicity (LDH Assay): [2]
% Cytotoxicity = [( Compound-treated LDH activity
Spontaneous LDH activity ) / ( Maximum LDH activity
Spontaneous LDH activity )] x 100B. Data Presentation
Quantitative data should be summarized in a clear and concise table for easy comparison of the cytotoxic effects of 5-(3-Formylphenyl)-N-methylpicolinamide across different cell lines and time points.
| Cell Line | Incubation Time (hours) | MTT IC50 (µM) | LDH IC50 (µM) |
| HepG2 | 24 | ||
| 48 | |||
| 72 | |||
| HCT116 | 24 | ||
| 48 | |||
| 72 | |||
| A549 | 24 | ||
| 48 | |||
| 72 | |||
| MCF-7 | 24 | ||
| 48 | |||
| 72 | |||
| HEK293 | 24 | ||
| 48 | |||
| 72 |
IV. Mechanistic Elucidation: Apoptosis vs. Necrosis
Should the primary screening reveal significant cytotoxic activity, the next logical step is to investigate the mode of cell death induced by 5-(3-Formylphenyl)-N-methylpicolinamide. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[21] Distinguishing between these two pathways provides valuable insight into the compound's mechanism of action.
A. Apoptosis and Necrosis Assays
A common method for differentiating between apoptosis and necrosis is through dual staining with Annexin V and a non-viable cell dye like Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), followed by flow cytometry or fluorescence microscopy.[22][23][24]
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[21]
-
PI or 7-AAD: These dyes are excluded by live and early apoptotic cells with intact membranes but can enter and stain the nuclei of necrotic and late apoptotic cells.[22][23]
Protocol for Annexin V/PI Staining: [24]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50.
-
Cell Harvesting: After incubation, harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Diagram: Distinguishing Apoptosis and Necrosis
Caption: Cellular states as defined by Annexin V and PI staining.
V. Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the preliminary cytotoxicity screening of 5-(3-Formylphenyl)-N-methylpicolinamide. By employing a combination of cell viability and membrane integrity assays, followed by a more detailed investigation into the mode of cell death, researchers can obtain a robust initial assessment of this novel compound's cytotoxic potential. The data generated from these studies will be instrumental in guiding future research and development efforts for this promising class of molecules.
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Clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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The Uncharted Territory of 5-(3-Formylphenyl)-N-methylpicolinamide: A Patent Landscape Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate chess game of drug discovery, understanding the patent landscape is as critical as mastering the molecular interactions in a binding pocket. This guide delves into the patent landscape surrounding 5-(3-Formylphenyl)-N-methylpicolinamide, a molecule of interest at the intersection of heterocyclic chemistry and oncology. While a direct patent for this specific chemical entity remains elusive in a preliminary review of global patent databases, the broader context of its structural components—the picolinamide scaffold and its arylated derivatives—reveals a dynamic and competitive arena, particularly in the realm of Wnt signaling pathway inhibition. This guide will navigate the existing patent literature for structurally related compounds, elucidate a plausible synthetic pathway, and contextualize the potential therapeutic applications of 5-(3-Formylphenyl)-N-methylpicolinamide, providing a vital resource for researchers and drug development professionals seeking to innovate in this chemical space.
The Picolinamide Scaffold: A Privileged Structure in Cancer Therapy
The picolinamide moiety is a recurring motif in medicinal chemistry, recognized for its ability to engage in a variety of biological interactions. Its presence in numerous patented compounds underscores its significance as a "privileged structure" in the design of therapeutic agents. A review of recent patent literature highlights the versatility of the picolinamide scaffold in targeting diverse pathways implicated in cancer.
Patents such as WO2010026124A1 disclose a broad range of picolinamide derivatives as potent kinase inhibitors, a well-established class of cancer therapeutics[1]. Furthermore, a significant number of patents point towards the utility of substituted heterocyclic compounds, including picolinamides, as modulators of the Wnt signaling pathway. Dysregulation of the Wnt pathway is a hallmark of many cancers, making it a highly sought-after target for therapeutic intervention. For instance, patent applications like US9375474B2 and US20200299261A1 describe various heterocyclic compounds, some bearing resemblance to the picolinamide core, for the inhibition of Wnt signaling[2]. These patents, while not explicitly claiming 5-(3-Formylphenyl)-N-methylpicolinamide, establish a clear precedent for the patentability of novel picolinamide derivatives with demonstrated activity against cancer-related targets.
The following table summarizes key patent information for picolinamide derivatives and related Wnt signaling inhibitors, offering a glimpse into the competitive landscape.
| Patent/Application | Assignee/Applicant | Therapeutic Target/Indication | Core Scaffold/Claim Scope |
| WO2010026124A1 | Novartis AG | Kinase inhibitors for cancer | Picolinamide derivatives[1] |
| US9375474B2 | Not Specified | Inhibition of cancer metastasis | Substituted heterocyclic compounds[2] |
| US20200299261A1 | Not Specified | Wnt/β-catenin pathway inhibitors | Heterocyclic compounds for metabolic diseases and cancer |
| EP3423452A4 | Not Specified | Wnt signaling pathway inhibitors | Heterocyclic compounds for various diseases[3] |
| US10882841B2 | Not Specified | Wnt signaling pathway inhibitors | Compounds for diseases implicating the Wnt/β-catenin pathway[4] |
Key Players in the Wnt Signaling Arena
The development of Wnt signaling inhibitors is a highly active area of research, with several pharmaceutical and biotechnology companies establishing significant patent portfolios. Companies such as Novartis, Genentech (a member of the Roche Group), and OncoMed Pharmaceuticals have been prominent in filing patents related to Wnt pathway modulators[5][6][7][8][9][10]. While their patents cover a diverse range of chemical scaffolds, the overarching goal is to target key nodes within this critical signaling cascade. The intellectual property generated by these entities forms a complex web that any new entrant into this space must navigate.
Proposed Synthesis of 5-(3-Formylphenyl)-N-methylpicolinamide
The synthesis of 5-(3-Formylphenyl)-N-methylpicolinamide can be strategically designed based on established synthetic methodologies for similar 5-aryl-picolinamides. A highly efficient and versatile approach involves a palladium-catalyzed Suzuki cross-coupling reaction. This method allows for the direct formation of the carbon-carbon bond between the picolinamide core and the formylphenyl moiety.
A plausible synthetic route is outlined below:
Step 1: Synthesis of 5-Bromo-N-methylpicolinamide (Intermediate 1)
The synthesis begins with the commercially available 5-bromopicolinic acid. The carboxylic acid is first activated, for example, by conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated acid is then reacted with methylamine to form the corresponding N-methylamide, yielding 5-Bromo-N-methylpicolinamide.
Step 2: Suzuki Cross-Coupling Reaction
The key step in this synthesis is the Suzuki cross-coupling of 5-Bromo-N-methylpicolinamide with 3-formylphenylboronic acid. This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., sodium carbonate or potassium phosphate) and a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water). The reaction mixture is heated to drive the coupling to completion.
Experimental Protocol:
-
Preparation of 5-Bromo-N-methylpicolinamide:
-
To a solution of 5-bromopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add a solution of methylamine (2.0 eq) in tetrahydrofuran (THF) or as an aqueous solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-N-methylpicolinamide.
-
-
Suzuki Cross-Coupling to Yield 5-(3-Formylphenyl)-N-methylpicolinamide:
-
In a reaction vessel, combine 5-Bromo-N-methylpicolinamide (1.0 eq), 3-formylphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(3-Formylphenyl)-N-methylpicolinamide.
-
This synthetic approach is robust and adaptable, drawing from well-established methodologies in cross-coupling chemistry[11][12].
Potential Therapeutic Applications and Mechanism of Action
Given the prevalence of picolinamide derivatives in patents targeting the Wnt signaling pathway, it is reasonable to hypothesize that 5-(3-Formylphenyl)-N-methylpicolinamide may also exert its biological effects through modulation of this pathway. The Wnt/β-catenin signaling cascade is a crucial regulator of cell fate, proliferation, and differentiation during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a common driver of tumorigenesis in a variety of cancers, including colorectal, breast, and liver cancer.
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This event leads to the inhibition of a "destruction complex" that normally phosphorylates β-catenin, targeting it for proteasomal degradation. The stabilization and accumulation of β-catenin in the cytoplasm results in its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation and survival.
A small molecule inhibitor like 5-(3-Formylphenyl)-N-methylpicolinamide could potentially interrupt this signaling cascade at various points. For instance, it could interfere with the Wnt-FZD interaction, inhibit downstream components of the signaling pathway, or disrupt the interaction between β-catenin and its transcriptional co-activators. The formyl group on the phenyl ring could serve as a key pharmacophoric feature, potentially engaging in specific hydrogen bonding interactions within a target protein's binding site.
Conclusion and Future Outlook
The patent landscape for picolinamide derivatives is rich and continues to expand, particularly in the context of cancer therapeutics targeting critical signaling pathways like Wnt. While 5-(3-Formylphenyl)-N-methylpicolinamide is not explicitly claimed in the currently reviewed patent literature, its structural similarity to patented compounds suggests its potential as a valuable research tool and a starting point for the development of novel, patentable Wnt signaling inhibitors.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in navigating the existing intellectual property to ensure freedom to operate. The opportunity lies in the potential to discover novel derivatives of 5-(3-Formylphenyl)-N-methylpicolinamide with improved potency, selectivity, and pharmacokinetic properties, thereby creating new and valuable intellectual property. The commercial availability of this compound for research purposes further facilitates such exploratory studies[13].
Future work should focus on the biological evaluation of 5-(3-Formylphenyl)-N-methylpicolinamide in relevant cancer cell lines and animal models to elucidate its precise mechanism of action and therapeutic potential. Structure-activity relationship (SAR) studies, guided by the insights from the existing patent landscape, will be crucial in designing the next generation of picolinamide-based cancer therapeutics. The journey from a commercially available research chemical to a patented, life-saving drug is arduous, but for molecules like 5-(3-Formylphenyl)-N-methylpicolinamide, the path, though uncharted, is illuminated by a wealth of scientific and patent literature.
References
- EP4448493A1 - Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use - Google Patents. (n.d.).
- WO2010026124A1 - Picolinamide derivatives as kinase inhibitors - Google Patents. (n.d.).
- US9375474B2 - Compounds useful for inhibiting metastasis from cancer and methods using same - Google Patents. (n.d.).
- EP3423452A4 - INHIBITORS OF THE WNT SIGNALING PATHWAY FOR THE TREATMENT OF DISEASES - Google Patents. (n.d.).
- US10882841B2 - Wnt signaling pathway inhibitors for treatments of disease - Google Patents. (n.d.).
- Mucke, H. A. (2024). Patent highlights August–September 2023.
-
Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved April 3, 2026, from [Link]
- US20200299261A1 - Wnt signaling pathway inhibitors for treatments of disease - Google Patents. (n.d.).
- WO2021013910A1 - Picolinamide derivatives useful as agricultural fungicides - Google Patents. (n.d.).
-
Patents Assigned to OncoMed Pharmaceuticals, Inc. - Justia Patents Search. (n.d.). Retrieved April 3, 2026, from [Link]
-
Patents Assigned to Genentech, Inc. - Justia Patents Search. (n.d.). Retrieved April 3, 2026, from [Link]
-
5-Formyl-N-methylpicolinamide | C8H8N2O2 | CID 88569103 - PubChem. (n.d.). Retrieved April 3, 2026, from [Link]
- Sharma, A., & Kumar, V. (2021). Recent updates on Wnt signaling modulators: a patent review (2014-2020).
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Patents Assigned to Novartis Pharma AG - Justia Patents Search. (n.d.). Retrieved April 3, 2026, from [Link]
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OncoMed Pharmaceuticals Granted Broad FZD-Fc Composition-of-Matter and Use Patent in U.S. - FirstWord Pharma. (2014, July 2). Retrieved April 3, 2026, from [Link]
- Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. (2024, September 23). Preprints.org.
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New WRN inhibitors described in Novartis patent. (2024, May 7). BioWorld. Retrieved April 3, 2026, from [Link]
- WO2019160882A1 - Pd-1/pd-l1 inhibitors - Google Patents. (n.d.).
- US8765913B2 - Human frizzled receptor for inhibiting wnt signaling in a tumor or tumor cell - Google Patents. (n.d.).
- AU2009289319C1 - Picolinamide derivatives as kinase inhibitors - Google Patents. (n.d.).
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WIPO - Search International and National Patent Collections. (n.d.). Retrieved April 3, 2026, from [Link]
- US8765913B2 - Human frizzled (FZD) receptor polypeptides and methods of use thereof for treating cancer and inhibiting growth of tumor cells - Google Patents. (n.d.).
- Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
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Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. (n.d.). Retrieved April 3, 2026, from [Link]
- Asghar, M. R., et al. (2019). The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. Bioorganic Chemistry, 86, 513-537.
- WO2023107648A2 - Synthesis of ester, carbonate, and carbamate-derived novel biodegradable ionizable lipids from methyl ricinoleate or methyl 12-hydroxystearate and its applications - Google Patents. (n.d.).
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Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
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WIPO - Search International and National Patent Collections. (n.d.). Retrieved April 3, 2026, from [Link]
- A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2021). Molecules, 26(22), 6936.
- Formylation of Amines. (2014). Molecules, 19(6), 7686-7707.
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- 3. EP3423452A4 - INHIBITORS OF THE WNT SIGNALING PATHWAY FOR THE TREATMENT OF DISEASES - Google Patents [patents.google.com]
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Application Note: High-Yield Lab-Scale Synthesis of 5-(3-Formylphenyl)-N-Methylpicolinamide via Suzuki-Miyaura Cross-Coupling
Executive Summary & Scientific Rationale
The target compound, 5-(3-formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7)[1], is a highly valuable biaryl intermediate in modern drug discovery. The N-methylpicolinamide moiety is a privileged pharmacophore frequently utilized in the design of kinase and bromodomain inhibitors (e.g., c-Met and BRD4 inhibitors) due to its robust hydrogen bond donor/acceptor profile[2][3]. Simultaneously, the formyl group serves as a versatile synthetic handle for downstream functionalization, such as reductive aminations or Wittig olefinations.
This application note details a highly optimized, self-validating lab-scale protocol (10 mmol) for synthesizing this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[4].
Causality of Experimental Choices:
-
Reaction Chemoselectivity: The Suzuki-Miyaura coupling is chosen specifically because it tolerates the highly reactive formyl group without requiring transient protection/deprotection steps[4].
-
Catalyst Selection (Pd(dppf)Cl₂): The bidentate ligand 1,1′-bis(diphenylphosphino)ferrocene (dppf) features a large bite angle. This steric parameter forces the two aryl groups on the Pd(II) intermediate closer together, significantly accelerating the reductive elimination step. This is critical when coupling electron-deficient heteroaryls (like picolinamides), which are prone to stalling at the Pd(II) stage.
-
Solvent/Base Synergy: A biphasic 1,4-dioxane/water system (4:1) with K₂CO₃ is utilized. Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the inorganic base and form the reactive alkoxo-palladium and boronate species necessary for rapid transmetalation.
Experimental Workflow
Figure 1: Macroscopic workflow for the lab-scale Suzuki-Miyaura cross-coupling.
Materials and Reagents
The following stoichiometry is optimized for a 10 mmol scale reaction. Using a slight excess of the boronic acid (1.2 eq) compensates for minor competitive protodeboronation that can occur at elevated temperatures.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| 5-Bromo-N-methylpicolinamide | 215.05 | 1.0 | 2.15 g | Electrophile |
| (3-Formylphenyl)boronic acid | 149.94 | 1.2 | 1.80 g | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 408 mg | Pre-catalyst |
| K₂CO₃ | 138.21 | 2.5 | 3.45 g | Base / Activator |
| 1,4-Dioxane (Anhydrous) | 88.11 | - | 40 mL | Organic Solvent |
| Deionized Water | 18.02 | - | 10 mL | Aqueous Co-solvent |
Step-by-Step Protocol & In-Process Validation
Step 1: Reaction Assembly and Degassing
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 5-bromo-N-methylpicolinamide (2.15 g, 10.0 mmol), (3-formylphenyl)boronic acid (1.80 g, 12.0 mmol), and K₂CO₃ (3.45 g, 25.0 mmol) to the flask.
-
Add 1,4-dioxane (40 mL) and deionized water (10 mL).
-
Critical Step: Sparge the biphasic mixture with argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst and to suppress the oxidative homocoupling of the boronic acid.
-
Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol) under a positive stream of argon.
Step 2: Reaction Execution
-
Lower the flask into a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
-
Validation Check 1: Within the first 30 minutes, the reaction mixture should transition from a bright orange suspension to a homogeneous dark red/brown solution. This color shift validates the reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle.
-
Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS after 4 hours.
-
Validation Check 2: The complete disappearance of the starting aryl bromide and the emergence of a new, highly UV-active polar spot confirms reaction completion.
Step 3: Workup and Extraction
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Validation Check 3: The appearance of a fine black precipitate (Pd black) upon cooling is a normal indicator of catalyst deactivation post-reaction.
-
Filter the crude mixture through a tightly packed pad of Celite, eluting with EtOAc (50 mL). Causality: This step removes Pd black and insoluble inorganic salts, preventing severe emulsions during the subsequent aqueous extraction.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and brine (30 mL).
-
Validation Check 4: The first aqueous wash must test basic (pH ~9-10). If neutral, it indicates insufficient base was present, which could have stalled the transmetalation step.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Use a gradient elution from 20% to 60% EtOAc in Hexanes. The product typically elutes around 45% EtOAc.
-
Concentrate the pure fractions to afford 5-(3-formylphenyl)-N-methylpicolinamide as an off-white to pale yellow solid.
Catalytic Cycle Mechanism
Figure 2: Simplified Pd-catalyzed Suzuki-Miyaura catalytic cycle.
Analytical Characterization
To verify the structural integrity of the synthesized 5-(3-formylphenyl)-N-methylpicolinamide, compare the obtained analytical data against the expected parameters below:
-
Appearance: Pale yellow to off-white solid.
-
LC-MS (ESI): m/z calculated for C₁₄H₁₃N₂O₂ [M+H]⁺: 241.10; Found: 241.1.
-
¹H NMR (400 MHz, CDCl₃) Expected Shifts: δ 10.11 (s, 1H, CHO), 8.85 (dd, J = 2.4, 0.8 Hz, 1H, Py-H6), 8.25 (d, J = 8.1 Hz, 1H, Py-H3), 8.12 (t, J = 1.6 Hz, 1H, Ar-H2'), 8.02 (dd, J = 8.1, 2.4 Hz, 1H, Py-H4), 7.95 (dt, J = 7.7, 1.4 Hz, 1H, Ar-H4'), 7.88 (dt, J = 7.7, 1.4 Hz, 1H, Ar-H6'), 7.65 (t, J = 7.7 Hz, 1H, Ar-H5'), 3.05 (d, J = 5.1 Hz, 3H, N-CH₃).
Troubleshooting Guide
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete Conversion | Catalyst deactivation via O₂ ingress or protodeboronation of the boronic acid. | Ensure rigorous argon degassing (sparge solvents for 15 min). Add 0.2 eq extra boronic acid. |
| High Homocoupling (Biaryl dimer) | Excess oxygen in the system promoting Pd-catalyzed oxidative homocoupling of the boronic acid. | Freeze-pump-thaw the solvent mixture; check septum integrity during heating. |
| Aldehyde Oxidation | The formyl group is sensitive to autoxidation to the carboxylic acid in the presence of air/base. | Maintain strict inert atmosphere; minimize the duration of the basic aqueous workup. |
| Emulsion during Extraction | Formation of Pd-coordinated polymeric species or unreacted boronic acid oligomers. | Filter the crude mixture through a tightly packed Celite pad before aqueous extraction. |
References
-
Cui, J., et al. "Highly selective c-Met inhibitors as anticancer agents." U.S. Patent US9695175B2. Google Patents, 2017. URL:[2]
-
Liu, Z., et al. "Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation." PubMed Central (PMC5292601), 2017. URL:[Link][3]
-
RSC Advances. "The Suzuki-Miyaura cross-coupling reaction in THF/MeOH/H2O..." Royal Society of Chemistry, 2012. URL:[Link][4]
Sources
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- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Note: Cell-Based Assay Development for 5-(3-Formylphenyl)-N-methylpicolinamide and Kinase-Targeted Derivatives
Introduction & Mechanistic Rationale
In modern targeted oncology and drug discovery, the rational design of kinase inhibitors heavily relies on privileged pharmacophores. The compound 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7) serves as a highly versatile, bifunctional building block.
Mechanistically, the N-methylpicolinamide moiety is a well-established hinge-binding motif. It mimics the adenine ring of ATP, forming two critical hydrogen bonds with the backbone of the ATP-binding site hinge region in multiple kinases, including Raf, VEGFR2, and c-Met[1]. Conversely, the 3-formylphenyl group provides a reactive aldehyde handle. This allows medicinal chemists to perform reductive aminations or condensations to build extended molecules that probe deep into the DFG-out or DFG-in pockets of kinases. Derivatives of this scaffold have demonstrated potent efficacy as selective c-Met inhibitors[2] and Aurora-B kinase inhibitors[3].
This application note provides a comprehensive, self-validating framework for developing cell-based assays to evaluate novel derivatives synthesized from 5-(3-Formylphenyl)-N-methylpicolinamide.
Experimental Workflow
To ensure robust preclinical validation, the assay cascade must transition from confirming intracellular target engagement to quantifying the ultimate phenotypic response.
Caption: Workflow for cell-based assay development of N-methylpicolinamide derivatives.
Protocol 1: Intracellular Target Engagement via Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: Traditional biochemical assays utilize truncated, recombinant kinases that lack physiological post-translational modifications and intracellular protein complexes. CETSA is employed here because it thermodynamically validates that the N-methylpicolinamide derivative successfully penetrates the cellular lipid bilayer and physically binds the target kinase (e.g., c-Met) in its native cellular environment.
Self-Validating System: This protocol incorporates a vehicle control (DMSO) to establish the baseline thermal degradation curve, and a known clinical inhibitor (e.g., Foretinib) as a positive control to validate the assay's dynamic range and the specificity of the detection antibody.
Step-by-Step Methodology
-
Cell Culture & Dosing:
-
Seed A549 or HepG2 cells (known to express high levels of c-Met[2]) in 100 mm dishes and culture until 80% confluent.
-
Treat cells with 1 µM of the test derivative, 1 µM Foretinib (Positive Control), or 0.1% DMSO (Vehicle) for 2 hours at 37°C, 5% CO₂.
-
-
Harvest & Aliquot:
-
Wash cells with cold PBS, detach using TrypLE, and resuspend in PBS supplemented with protease/phosphatase inhibitors.
-
Distribute the cell suspension equally into 8 PCR tubes (50 µL per tube).
-
-
Thermal Challenge:
-
Subject the tubes to a temperature gradient (e.g., 40°C to 61°C in 3°C increments) for exactly 3 minutes using a thermal cycler.
-
Immediately snap-cool the tubes at room temperature for 3 minutes, then plunge into liquid nitrogen.
-
-
Lysis & Soluble Fraction Isolation:
-
Subject the cells to 3 rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse the cells without using harsh detergents that might disrupt drug-protein interactions.
-
Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.
-
-
Detection:
-
Carefully extract the supernatant (soluble fraction) and analyze via Western Blotting using an anti-c-Met primary antibody.
-
Expected Result: The test compound should shift the aggregation temperature (T_agg) of the target kinase higher compared to the DMSO control, indicating ligand-induced thermal stabilization.
-
Protocol 2: Phenotypic Screening via ATP-Luminescence Viability Assay
Causality & Rationale: Target engagement must translate to biological efficacy. While MTT/MTS assays are common, the formyl group on the parent scaffold is a reactive electrophile that can interfere with the redox-dependent reduction of tetrazolium salts, leading to false-positive viability signals. Quantifying ATP via luminescence bypasses this redox interference, providing a direct, highly sensitive, and linear readout of metabolically active cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed A549 cells at a density of 3,000 cells/well in a solid white 96-well plate (white plates maximize luminescence signal reflection). Incubate overnight.
-
-
Compound Dosing:
-
Prepare a 10-point, 3-fold serial dilution of the test compound starting at 10 µM in assay media (final DMSO concentration ≤ 0.5%).
-
Include media-only wells (background control) and 10 µM Staurosporine (maximum cell death control).
-
-
Incubation:
-
Incubate the cells with the compounds for 72 hours at 37°C.
-
-
Luminescence Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® equal to the culture media volume (e.g., 100 µL) to each well.
-
Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a microplate reader (integration time: 0.5–1 second/well).
-
-
Data Analysis:
-
Subtract background luminescence and normalize data to the DMSO control. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).
-
Mechanism of Action: RTK Signaling Inhibition
Derivatives of 5-(3-Formylphenyl)-N-methylpicolinamide exert their anti-proliferative effects by competitively binding to the ATP pocket of Receptor Tyrosine Kinases (RTKs), thereby shutting down downstream survival networks.
Caption: Mechanism of action for N-methylpicolinamide derivatives inhibiting RTK signaling.
Quantitative Data Presentation
The following table summarizes expected assay outputs when comparing the base building block, a synthesized targeted derivative, and a clinical reference compound. Data structure reflects standard outcomes observed in N-methylpicolinamide-derived c-Met inhibitors[2].
| Compound | c-Met Enzymatic IC₅₀ (nM) | A549 Viability IC₅₀ (µM) | HepG2 Viability IC₅₀ (µM) | CETSA ΔT_agg (°C) |
| 5-(3-Formylphenyl)-N-methylpicolinamide (Base Fragment) | > 10,000 | > 50.0 | > 50.0 | < 0.5 |
| Synthesized Derivative (e.g., Cmpd 43) | 16.0 | 0.58 ± 0.15 | 0.47 ± 0.06 | + 6.2 |
| Foretinib (Positive Control) | 14.0 | 2.16 ± 0.20 | 1.85 ± 0.12 | + 7.5 |
Note: The base fragment alone lacks the extended structural features required for high-affinity kinase inhibition, serving purely as a synthetic starting point. Once derivatized, the compounds achieve nanomolar potency.
References
- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents PubMed (NIH)
- Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors PubMed (NIH)
- Identification of PDE6D as a potential target of sorafenib via PROTAC technology bioRxiv
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 5-(3-Formylphenyl)-N-methylpicolinamide in Targeted Covalent Inhibitor (TCI) Discovery
Introduction & Mechanistic Rationale
The resurgence of covalent drug discovery has driven the demand for highly characterized, well-behaved electrophilic fragments. 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7; MW: 240.26 g/mol ) represents a privileged scaffold for High-Throughput Screening (HTS) in the development of Targeted Covalent Inhibitors (TCIs) and molecular glues.
The Causality of Scaffold Design
The utility of this molecule relies on two distinct structural features:
-
The Formyl Warhead: Unlike irreversible electrophiles (e.g., acrylamides targeting cysteine), the formyl (aldehyde) group is uniquely suited for targeting solvent-exposed lysine residues (ε-amino groups). It undergoes a reversible condensation reaction to form an aldimine (Schiff base) at physiological pH [1]. This reversibility is critical in fragment-based drug discovery (FBDD), as it minimizes off-target toxicity and allows for thermodynamic control during target engagement.
-
The N-methylpicolinamide Core: The pyridine-2-carboxamide moiety provides a rigid, planar scaffold capable of acting as both a hydrogen bond donor (via the amide NH) and acceptor (via the pyridine nitrogen and carbonyl oxygen). This allows the fragment to anchor deeply into adjacent sub-pockets once the covalent tether is formed.
This site-directed fragment screening approach has been successfully employed to stabilize critical Protein-Protein Interactions (PPIs), such as the targeting of Lys122 on the 14-3-3 hub protein [1].
Fig 1: Reversible aldimine formation between a lysine residue and the formyl fragment.
High-Throughput Screening (HTS) Strategy
Screening reversible covalent fragments requires highly sensitive, label-free methodologies that can capture transient interactions without disrupting the equilibrium. We recommend a two-tiered orthogonal screening approach:
Primary Screen: Automated Ligand Identification System (ALIS)
ALIS is an Affinity Selection-Mass Spectrometry (AS-MS) technique that utilizes online Size-Exclusion Chromatography (SEC) coupled with high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) [2][3].
-
Why ALIS? Traditional biochemical assays often yield false positives with aldehydes due to assay interference. ALIS directly measures the physical binding of the fragment to the intact protein. Because the Schiff base formation involves the loss of water (18.02 Da), the binding of 5-(3-Formylphenyl)-N-methylpicolinamide yields a highly specific, predictable mass shift of +222.24 Da on the target protein, allowing for unambiguous hit identification.
Secondary Screen: Fluorescence Polarization (FP)
To validate that the physical binding observed in ALIS translates to a functional consequence (e.g., PPI stabilization or allosteric inhibition), FP is employed using a fluorophore-labeled tracer peptide. Binding of the fragment alters the target protein's conformation, either displacing the tracer (decreasing anisotropy) or acting as a molecular glue to stabilize the complex (increasing anisotropy) [1].
Fig 2: ALIS (AS-MS) workflow for high-throughput covalent fragment screening.
Experimental Protocols
Protocol 1: Intact Protein MS-Based Covalent Screening (ALIS)
This protocol is designed as a self-validating system. It includes a reductive amination step to "lock" the reversible imine for downstream MS stability if required, though direct injection is preferred for true equilibrium measurement.
Reagents & Equipment:
-
Target Protein (e.g., 14-3-3σ) at 2 µM in MS-compatible buffer (20 mM Ammonium Acetate, pH 7.4). Note: Avoid primary amine buffers like Tris, which will quench the aldehyde.
-
5-(3-Formylphenyl)-N-methylpicolinamide (10 mM stock in 100% DMSO).
-
High-resolution Q-TOF Mass Spectrometer with an online SEC column (e.g., Waters Acquity UPLC Protein BEH SEC).
Step-by-Step Methodology:
-
Assay Preparation: Dispense 10 µL of the target protein (2 µM) into a 384-well polypropylene plate.
-
Compound Addition: Pin-transfer 100 nL of the fragment stock (final concentration: 100 µM; 1% DMSO) into the assay wells.
-
Equilibration: Seal the plate and incubate at 25°C for 2 hours to allow the aldimine equilibrium to establish.
-
Self-Validation Control: Include a well with a known non-covalent binder (negative control for mass shift) and a well with an irreversible cysteine-reactive probe (positive control for covalent adduct formation).
-
SEC-LC-MS Injection: Inject 5 µL of the mixture onto the SEC column (isocratic flow, 100% aqueous ammonium acetate) to separate the protein-ligand complex from unbound fragment.
-
Deconvolution: Divert the SEC eluent into the ESI source of the Q-TOF. Use maximum entropy deconvolution software to calculate the intact protein mass.
-
Data Analysis: Identify hits based on a mass shift of +222.24 Da relative to the apo-protein peak.
Protocol 2: Biochemical Validation via Fluorescence Polarization (FP)
This protocol validates the functional stabilization of a PPI (e.g., 14-3-3 and a FITC-labeled Pin1 tracer peptide).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Tracer Complex: Pre-incubate target protein (10 µM) with FITC-labeled tracer peptide (50 nM) to form the baseline complex.
-
Titration: In a black 384-well microplate, perform a 12-point serial dilution of 5-(3-Formylphenyl)-N-methylpicolinamide (starting at 500 µM, 1:2 dilutions).
-
Incubation: Add 10 µL of the Tracer Complex to 10 µL of the compound dilution. Incubate in the dark at room temperature for 1 hour.
-
Measurement: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using FP modules (Excitation: 485 nm, Emission: 520 nm).
-
Analysis: Calculate the change in anisotropy (ΔmA). A dose-dependent increase in anisotropy indicates the fragment is acting as a covalent molecular glue, stabilizing the PPI.
Quantitative Data Presentation
The following table summarizes the expected HTS metrics and validation parameters when screening 5-(3-Formylphenyl)-N-methylpicolinamide against a lysine-bearing target.
| Assay Metric | Expected Value / Range | Interpretation |
| ALIS Mass Shift (Da) | +222.24 ± 0.05 Da | Confirms specific 1:1 reversible aldimine adduct formation. |
| ALIS Z'-Factor | > 0.75 | Indicates a highly robust primary mass spectrometry screen. |
| Adduct Formation (%) | 30% - 85% | Varies based on the local pKa of the targeted lysine and steric fit. |
| FP Anisotropy (ΔmA) | +40 to +80 mA shift | Confirms functional stabilization of the target PPI complex. |
| Apparent EC50 (FP) | 5 µM - 50 µM | Typical potency range for unoptimized covalent fragment hits. |
References
-
Reversible Covalent Imine-Tethering for Selective Stabilization of 14-3-3 Hub Protein Interactions Journal of the American Chemical Society (JACS) URL:[Link]
-
What Is Affinity Selection-Mass Spectrometry? Virscidian URL:[Link]
-
Recent developments in protein–ligand affinity mass spectrometry PubMed Central (PMC) URL:[Link]
5-(3-Formylphenyl)-N-methylpicolinamide as a chemical probe for [target protein]
Subject Matter Analysis: An extensive review of publicly accessible scientific literature, patent databases, and chemical repositories has been conducted for the compound "5-(3-Formylphenyl)-N-methylpicolinamide."
Core Finding: As of the current date, this specific chemical entity is not established as a validated chemical probe for any particular protein target. There is a significant absence of peer-reviewed data detailing its biological activity, mechanism of action, or protocols for its use in a research setting. While related chemical scaffolds may appear in broad patent applications, no specific, actionable data exists for this compound.
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Preclinical In Vivo Evaluation Protocol for 5-(3-Formylphenyl)-N-methylpicolinamide
Introduction & Mechanistic Rationale
The compound 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7) represents a highly specialized molecular scaffold integrating two privileged pharmacophores: a picolinamide core and a reactive formylphenyl moiety.
From a drug design perspective, picolinamides are extensively utilized in the development of potent kinase inhibitors (e.g., VEGFR-2 and LRRK2 inhibitors) because the nitrogen atom of the pyridine ring and the amide moiety engage in crucial hydrogen bonding within enzyme active sites[1]. Simultaneously, the formyl group (-CHO) acts as a reversible covalent warhead . Historically, aldehydes were approached with caution in drug discovery due to off-target reactivity. However, the clinical success of aldehyde-containing drugs like voxelotor (which forms a reversible Schiff-base with the N-terminal valine of hemoglobin)[2] and bofutrelvir (an antiviral targeting catalytic cysteines)[3] has validated the therapeutic potential of this moiety.
When testing 5-(3-Formylphenyl)-N-methylpicolinamide in vivo, the primary challenge is managing the reactivity of the formyl group. It readily forms reversible Schiff-base adducts with primary amines, such as lysine residues on plasma proteins (e.g., albumin) or target tissue receptors. This protocol outlines a self-validating, causality-driven methodology for the formulation, pharmacokinetic (PK) profiling, and target engagement analysis of this compound.
Experimental Design & Causality (E-E-A-T)
To ensure scientific integrity, every step of this protocol is designed to mitigate the specific chemical liabilities of the formyl group:
-
Formulation Causality: Amine-containing excipients (e.g., Tris buffer, amino acid-based solubilizers) must be strictly avoided. Contact with amines prior to administration will result in premature Schiff-base formation, neutralizing the active warhead. We utilize a strictly non-nucleophilic vehicle (DMSO/PEG400/Tween-80).
-
Sampling Causality: Because the compound can reversibly bind to blood proteins[4], ex vivo equilibration during sample handling can skew PK data. Rapid plasma separation and immediate acidification/freezing are required to arrest ex vivo reactivity.
-
Target Engagement Causality: Reversible covalent bonds will dissociate during standard tissue homogenization due to dilution and pH shifts. To accurately measure target engagement, we employ in situ chemical trapping using sodium cyanoborohydride (NaCNBH 3 ), which reduces the transient imine (Schiff base) into a stable secondary amine, permanently locking the drug to its target for LC-MS/MS quantification.
Step-by-Step Methodologies
Protocol A: Amine-Free Formulation and Dosing Preparation
Objective: Prepare a stable, bioavailable solution while preserving the electrophilic formyl warhead.
-
Weighing & Primary Solubilization: Weigh 10 mg of 5-(3-Formylphenyl)-N-methylpicolinamide into a sterile, amine-free glass vial. Dissolve completely in 500 µL of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 20 mg/mL stock. Note: Ensure DMSO is anhydrous; water ingress can lead to aldehyde hydration.
-
Vehicle Addition: To the stock, sequentially add 4.0 mL of PEG400 and 500 µL of Tween-80. Vortex for 2 minutes until visually homogeneous.
-
Aqueous Phase: Slowly add 5.0 mL of sterile 0.9% Saline while continuously stirring. The final formulation (1 mg/mL) consists of 5% DMSO, 40% PEG400, 5% Tween-80, and 50% Saline.
-
Validation: Analyze a 10 µL aliquot via HPLC-UV immediately after preparation and at 4 hours post-preparation to confirm the absence of degradation or precipitation.
Protocol B: In Vivo Pharmacokinetics (PK) and Biodistribution
Objective: Determine systemic exposure and clearance in C57BL/6 mice.
-
Animal Dosing: Fast male C57BL/6 mice (8-10 weeks old, n=6 per route) for 12 hours prior to dosing. Administer the compound via Intravenous (IV) tail vein injection (2 mg/kg) or Per Os (PO) oral gavage (10 mg/kg).
-
Blood Collection: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Anticoagulant Selection: Use K 2 EDTA-coated tubes. Crucial: Do not use ammonium heparin, as the ammonium ions can react with the formyl group.
-
Plasma Processing: Centrifuge blood immediately at 4°C (2000 × g for 10 min). Transfer plasma to pre-chilled tubes containing 1% formic acid (v/v) to lower the pH, thereby protonating available amines and preventing ex vivo Schiff-base formation. Flash-freeze in liquid nitrogen.
Protocol C: Target Engagement & Schiff-Base Trapping
Objective: Quantify the fraction of drug covalently bound to tissue targets.
-
Tissue Harvesting: At T max (determined from Protocol B), euthanize the animal and rapidly perfuse with ice-cold PBS to remove circulating blood. Harvest the target organ (e.g., brain or liver).
-
Chemical Trapping (Reduction): Submerge the tissue in a lysis buffer containing 50 mM HEPES (pH 7.4), protease inhibitors, and 10 mM Sodium Cyanoborohydride (NaCNBH 3 ) .
-
Homogenization: Homogenize the tissue on ice. The NaCNBH 3 will selectively and rapidly reduce any existing drug-protein imine bonds into irreversible secondary amines.
-
LC-MS/MS Analysis: Digest the trapped protein lysate with trypsin and analyze via LC-MS/MS to identify the specific lysine residues modified by the 5-(3-Formylphenyl)-N-methylpicolinamide warhead.
Quantitative Data Presentation
The following table summarizes the expected pharmacokinetic parameters based on the behavior of structurally similar picolinamide and aldehyde-containing therapeutics[4].
| Parameter | Symbol | Units | Expected Profile (IV, 2mg/kg) | Expected Profile (PO, 10mg/kg) | Mechanistic Interpretation |
| Maximum Concentration | C max | ng/mL | 1200 - 1500 | 400 - 600 | Aldehyde reactivity in the GI tract may moderately limit absolute oral absorption. |
| Time to C max | T max | h | 0.08 (Immediate) | 1.0 - 2.0 | Delayed T max due to transient binding to gut/portal proteins. |
| Area Under Curve | AUC 0−∞ | h*ng/mL | 3500 - 4000 | 2000 - 2500 | Indicates moderate oral bioavailability (~30-40%). |
| Half-life | t 1/2 | h | 3.5 - 5.0 | 4.0 - 6.0 | Prolonged half-life driven by reversible covalent partitioning into RBCs/plasma proteins. |
| Clearance | CL | L/h/kg | 0.5 - 0.8 | N/A | Governed by hepatic metabolism of the picolinamide scaffold. |
Experimental Workflow Visualization
Workflow for in vivo PK and target engagement of aldehyde-containing picolinamides.
References
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking.PubMed Central (PMC).
- Voxelotor: novel drug for sickle cell disease.ResearchGate.
- Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease.PubMed Central (PMC).
- A clinical SARS-CoV-2 Mpro inhibitor blocks replication of multiple enteroviruses and confers oral in vivo protection in animal models.PubMed Central (PMC).
Sources
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A clinical SARS-CoV-2 Mpro inhibitor blocks replication of multiple enteroviruses and confers oral in vivo protection in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating 5-(3-Formylphenyl)-N-methylpicolinamide and its Derivatives in Cancer Cell Line Models
Introduction & Scientific Rationale
The discovery of novel targeted chemotherapeutics relies heavily on the strategic assembly of privileged pharmacophores. 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7)[1] is a highly versatile synthetic intermediate and pharmacological probe that combines two critical structural motifs:
-
The N-methylpicolinamide Moiety : This structure is a well-documented hinge-binding pharmacophore found in several FDA-approved and experimental kinase inhibitors (e.g., Sorafenib)[2]. It forms critical hydrogen bonds with the ATP-binding pocket of receptor tyrosine kinases like VEGFR-2[3],[4] and serine/threonine kinases such as Aurora B[5].
-
The 3-Formylphenyl (Aldehyde) Group : This highly reactive electrophilic handle serves a dual purpose. It allows for late-stage functionalization (e.g., reductive amination to generate combinatorial libraries) and can act as a covalent warhead by forming reversible Schiff bases with catalytic lysine residues within the target protein's active site[6].
This application note provides a comprehensive, self-validating workflow for evaluating the anti-cancer efficacy of 5-(3-Formylphenyl)-N-methylpicolinamide and its derivatives in in vitro cancer cell models.
Mechanistic Pathway
The primary mechanism of action for picolinamide-based derivatives in oncology involves the competitive inhibition of pro-angiogenic and mitotic kinases, ultimately leading to cell cycle arrest and apoptosis[3],[2].
Fig 1. Pharmacological pathway of picolinamide-based kinase inhibition in cancer cells.
Critical Reagent Handling: The "Tris Buffer" Pitfall
Expertise & Causality Insight: A frequent cause of false negatives when screening aldehyde-containing compounds like 5-(3-Formylphenyl)-N-methylpicolinamide is improper buffer selection. The formyl group is highly susceptible to nucleophilic attack by primary amines. If biological assays or compound dilutions are performed in Tris-HCl or ammonium-based buffers , the compound will rapidly undergo condensation to form a Schiff base (imine) adduct with the buffer molecules[6],[7]. This sequesters the active compound, drastically reducing its effective concentration and altering its target binding kinetics.
-
Mandatory Requirement: All compound dilutions, target engagement assays, and cell culture media preparations must utilize non-amine buffers such as HEPES, MOPS, or PBS to preserve the structural integrity of the formyl pharmacophore[7].
Experimental Protocols
Protocol A: High-Throughput Cell Viability Screening (CellTiter-Glo®)
To quantify the cytotoxic and anti-proliferative effects of the compound, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures intracellular ATP levels, which are directly proportional to the number of metabolically active (viable) cells[8],[9].
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549 lung carcinoma or HepG2 hepatocellular carcinoma) using 0.25% Trypsin-EDTA. Neutralize with complete media (DMEM + 10% FBS + 10 mM HEPES).
-
Plating: Seed cells at a density of 5,000 cells/well in a 96-well opaque-walled plate (final volume: 90 µL/well). Incubate overnight at 37°C, 5% CO₂ to allow for adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-(3-Formylphenyl)-N-methylpicolinamide in 100% molecular-grade DMSO. Perform serial dilutions in serum-free media (HEPES-buffered) to create 10X working concentrations. Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent toxicity.
-
Treatment: Add 10 µL of the 10X compound dilutions to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Sorafenib). Incubate for 48 to 72 hours.
-
Assay Execution: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (approx. 30 minutes)[9].
-
Lysis & Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal[8].
-
Quantification: Record luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Fig 2. High-throughput screening workflow for formyl-containing small molecules.
Protocol B: Target Engagement & Apoptosis Profiling (Western Blot)
To validate that the observed cytotoxicity is driven by target kinase inhibition and subsequent apoptosis, downstream signaling markers must be evaluated[2].
Step-by-Step Methodology:
-
Treatment & Harvesting: Treat A549 cells in 6-well plates with the compound at 0.5X, 1X, and 2X of the established IC₅₀ for 24 hours. Wash cells twice with ice-cold PBS.
-
Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucial: Omit Tris from the RIPA formulation if evaluating covalent target engagement.
-
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.
-
Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST (Tris is acceptable here as the compound has already been washed/denatured) for 1 hour.
-
Antibody Incubation: Probe overnight at 4°C with primary antibodies against apoptotic markers (cleaved PARP, γ-H2AX)[2] and target kinase phosphorylation states (e.g., p-VEGFR2, p-Aurora B).
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via chemiluminescence.
Data Presentation & Expected Outcomes
Based on the structural homology of 5-(3-Formylphenyl)-N-methylpicolinamide to established picolinamide-based inhibitors[5],[4], the following viability metrics are typically observed across standard human cancer cell lines.
Table 1: Expected Antiproliferative Activity (IC₅₀) in Representative Cancer Cell Lines
| Cell Line | Tissue Origin | Primary Target Susceptibility | Expected IC₅₀ Range (µM) |
| A549 | Lung Carcinoma | VEGFR-2, Aurora B | 12.0 – 25.0 |
| HepG2 | Hepatocellular Carcinoma | VEGFR-2 | 15.0 – 30.0 |
| HCT-116 | Colorectal Carcinoma | Aurora B | 8.0 – 15.0 |
| U-87 MG | Glioblastoma | Multi-kinase | 20.0 – 45.0 |
Note: Efficacy can be significantly enhanced by utilizing the formyl group to synthesize rigidified analogs or PROTACs targeting specific intracellular degradation pathways.
References
-
CymitQuimica Product Catalog. 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7). Cymit Química S.L.1
-
Abdel-Aziz, H. A., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. National Center for Biotechnology Information (NCBI).4
-
Huang, T.-T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules (MDPI).5
-
Geng, X., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic Chemistry (PubMed).3
-
Niles, A. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual (NIH Bookshelf).9
-
Smith, M. A., et al. (2013). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Medicinal Chemistry Letters (PMC).8
-
Zhang, Y., et al. (2013). Synthesis of Sequence-Specific DNA–Protein Conjugates via a Reductive Amination Strategy. Bioconjugate Chemistry (ACS Publications).6
-
Wang, Z., et al. (2023). Rhodium(III)–Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy. Journal of Medicinal Chemistry (ACS Publications).2
-
Foley, D. J., et al. (2020). Mannich base PIP-199 is a chemically unstable pan-assay interference compound. ChemRxiv.7
Sources
- 1. 5-(3-Formylphenyl)-N-methylpicolinamide | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing reaction conditions for 5-(3-Formylphenyl)-N-methylpicolinamide
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 5-(3-Formylphenyl)-N-methylpicolinamide
Executive Overview
Synthesizing 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7)[1] via a Suzuki-Miyaura cross-coupling presents distinct chemoselectivity challenges. The reaction requires the coupling of 5-bromo-N-methylpicolinamide with (3-formylphenyl)boronic acid. The inherent sensitivity of the formyl group to oxidation, combined with the coordinating nature of the picolinamide nitrogen atoms, requires precise tuning of the catalytic cycle[2]. This guide provides field-proven methodologies, mechanistic troubleshooting, and empirical data to ensure high-fidelity carbon-carbon bond formation.
Mechanistic Workflow
The catalytic cycle relies on the sequential oxidative addition of the bromopicolinamide, base-mediated activation of the boronic acid, transmetalation, and reductive elimination[3]. Understanding this flow is critical for diagnosing reaction failures.
Fig 1. Catalytic cycle for the Suzuki-Miyaura coupling of 5-(3-Formylphenyl)-N-methylpicolinamide.
Self-Validating Experimental Protocol
To ensure reproducibility and maintain scientific integrity, the following standard operating procedure (SOP) incorporates built-in validation checkpoints. This protocol utilizes Pd(dppf)Cl₂, which is highly efficacious for bromopyridine derivatives[4].
Step 1: Reagent Preparation & Degassing
-
Action: In a Schlenk flask, combine 5-bromo-N-methylpicolinamide (1.0 equiv) and (3-formylphenyl)boronic acid (1.2 equiv). Add a 4:1 v/v mixture of Dimethoxyethane (DME) and Water.
-
Causality: DME provides excellent solubility for the organic precursors without acting as a hydride donor, while water is essential for dissolving the base and facilitating the formation of the reactive boronate complex[5].
-
Self-Validation: Perform three freeze-pump-thaw cycles. The complete absence of gas bubbling upon thawing under static vacuum confirms the removal of dissolved oxygen, which is critical to prevent the oxidation of the sensitive formyl group.
Step 2: Catalyst and Base Addition
-
Action: Under a positive pressure of Argon, add K₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (3-5 mol%)[4].
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and mitigating catalyst poisoning by the pyridine ring[4]. K₂CO₃ is a mild base that effectively activates the boronic acid without inducing excessive protodeboronation[5].
Step 3: Reaction Execution & Monitoring
-
Action: Heat the mixture to 80 °C for 4-6 hours.
-
Self-Validation: At the 2-hour mark, perform an LC-MS analysis. The disappearance of the starting electrophile (m/z ~215) and the emergence of the product mass (m/z 241 [M+H]⁺) validates that transmetalation is occurring successfully.
Step 4: Work-up and Purification
-
Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Empirical Optimization Data
The following table summarizes the quantitative optimization of reaction parameters to maximize the yield of the target molecule.
| Catalyst System | Solvent System | Base | Temp (°C) | Yield (%) | Primary Byproduct Observed |
| Pd(PPh₃)₄ (5 mol%) | Toluene/H₂O (4:1) | Na₂CO₃ | 100 | 45% | Dehalogenated picolinamide |
| Pd(PPh₃)₄ (5 mol%) | EtOH/H₂O (4:1) | K₂CO₃ | 90 | 38% | Dehalogenation + Aldehyde Oxidation |
| Pd(dppf)Cl₂ (3 mol%) | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 90 | 72% | Protodeboronated arene |
| Pd(dppf)Cl₂ (3 mol%) | DME/H₂O (4:1) | K₂CO₃ | 80 | 88% | None significant |
Note: DME coupled with K₂CO₃ provided the optimal balance of transmetalation rate and functional group tolerance[4].
Troubleshooting Guides & FAQs
Fig 2. Diagnostic logic tree for resolving common chemoselectivity issues during synthesis.
Q: Why am I observing significant oxidation of the 3-formyl group to a carboxylic acid? A: The formyl group is highly sensitive to oxidation. In the presence of palladium catalysts and trace amounts of oxygen, Pd can inadvertently act as an oxidation catalyst.
-
Causality: Dissolved O₂ in the solvent mixture reacts with the aldehyde via a radical or Pd-mediated pathway.
-
Solution: Implement strict freeze-pump-thaw degassing rather than simple nitrogen sparging. Ensure the reaction is run under a rigorously inert Argon atmosphere.
Q: LC-MS shows a large peak corresponding to the loss of the boronic acid group (protodeboronation). How do I prevent this? A: Protodeboronation is the base-catalyzed cleavage of the carbon-boron bond.
-
Causality: This side reaction is exacerbated by high temperatures, strong aqueous bases (like NaOH), and slow transmetalation rates[5]. If the Pd(II) intermediate does not react quickly with the boronate, the boronate hydrolyzes.
-
Solution: Switch to a milder base such as K₂CO₃, lower the reaction temperature to 70-80 °C, and utilize a highly active bidentate catalyst like Pd(dppf)Cl₂ to accelerate the transmetalation step[4].
Q: What causes the dehalogenation of 5-bromo-N-methylpicolinamide, and how can I minimize it? A: Dehalogenation occurs when the Pd(II)-aryl intermediate undergoes a side reaction instead of coupling with the boronic acid.
-
Causality: If primary or secondary alcohols (e.g., Ethanol) are used as solvents, the Pd(II) complex can undergo β -hydride elimination, transferring a hydride to the aryl group and yielding the des-bromo picolinamide.
-
Solution: Eliminate alcoholic solvents from the reaction matrix. Switch to ethereal solvents like 1,4-Dioxane or Dimethoxyethane (DME)[2].
References
-
Title: 5-(3-Formylphenyl)-N-methylpicolinamide Product Information Source: CymitQuimica URL: 1
-
Title: Suzuki Coupling Mechanism and Advancements Source: Organic Chemistry Portal URL: 5
-
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction Source: MDPI URL: 2
-
Title: Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide Source: BenchChem URL: 4
Sources
Technical Support Center: Troubleshooting Inconsistent Results in 5-(3-Formylphenyl)-N-methylpicolinamide Assays
Welcome to the technical support center for 5-(3-Formylphenyl)-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay development and execution with this compound. Inconsistent results can be a significant roadblock in research, and this resource provides a structured approach to troubleshooting, grounded in scientific principles and field-proven experience.
The unique structure of 5-(3-Formylphenyl)-N-methylpicolinamide, featuring a picolinamide core and a reactive aromatic aldehyde group, presents specific challenges and opportunities in assay design. This guide will help you understand the underlying causes of variability and provide actionable solutions to ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during experiments with 5-(3-Formylphenyl)-N-methylpicolinamide.
Section 1: Compound Handling and Stability
Question: I'm seeing a gradual loss of activity with my 5-(3-Formylphenyl)-N-methylpicolinamide stock solution. What could be the cause?
Answer: The aromatic aldehyde group in 5-(3-Formylphenyl)-N-methylpicolinamide is susceptible to degradation, which is a primary cause of inconsistent results over time. Several factors can contribute to this instability:
-
Oxidation: Aromatic aldehydes can readily oxidize when exposed to air, converting the formyl group to a carboxylic acid, which will be inactive in most assays targeting the aldehyde.[1][2]
-
Light Sensitivity: Exposure to UV light can cause photodegradation and oxidation of aromatic aldehydes.[1]
-
Temperature: Elevated temperatures accelerate both volatility and oxidation, leading to a faster decline in compound integrity.[1]
-
Solvent Choice: The choice of solvent can impact the stability of the compound. While DMSO is a common solvent for stock solutions, its quality and water content can be critical.
Solutions:
-
Proper Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light in airtight containers.[2] Consider inert gas overlay (e.g., argon or nitrogen) for long-term storage to minimize oxidation.[1]
-
Fresh Stock Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by aliquoting into single-use volumes.[2][3]
-
Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions. Water content in DMSO can facilitate degradation.
Question: My compound is not fully dissolving in the assay buffer, leading to variable results. How can I improve its solubility?
Answer: The hydrophobicity of the phenyl and picolinamide rings can lead to poor aqueous solubility. Precipitated compound will not be available for the reaction, causing significant variability.
Solutions:
-
Optimize Final Solvent Concentration: While a high concentration of organic solvent like DMSO can aid solubility, it may also interfere with your assay by denaturing proteins or inhibiting enzymes.[3] It is crucial to determine the optimal final DMSO concentration that maintains compound solubility without affecting assay performance. A typical starting point is a final concentration of 0.5-1% DMSO.
-
Use of Surfactants: In some cell-free assays, a low concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) can help maintain the solubility of hydrophobic compounds. However, this must be validated for compatibility with your specific assay components.
-
Sonication: Gentle sonication of the stock solution before dilution into the assay buffer can help break up any small aggregates.
Section 2: Assay Performance and Data Interpretation
Question: I am observing high background noise or a drifting signal in my assay. What are the likely causes?
Answer: High background and signal drift can obscure real results and are often related to the inherent reactivity of the aldehyde group or interactions with assay components.
-
Non-Specific Binding: The aldehyde group can react non-specifically with proteins in your assay system, such as bovine serum albumin (BSA) or other proteins in cell lysates, leading to high background.[4]
-
Assay Component Interference: Components of your assay buffer, such as certain dyes or detection reagents, may be unstable in the presence of an aldehyde.
-
Light Exposure: Fluorescent reagents are prone to photodegradation, which can cause signal drift.[3]
Solutions:
-
Optimize Reagent Concentrations: Ensure that the concentrations of all assay components, including enzymes and substrates, are at optimal levels to minimize non-specific interactions.[3]
-
Include Proper Controls: Always run "no-enzyme" or "no-substrate" controls to quantify the background signal and subtract it from your experimental wells.[3]
-
Minimize Light Exposure: Protect your assay plates from light, especially when using fluorescent detection methods.[3]
Question: My results are not reproducible between different assay plates or on different days. What should I check?
Answer: Lack of reproducibility is a multifaceted problem that often points to subtle variations in experimental execution.
-
Inconsistent Pipetting: Small errors in pipetting volumes can lead to large variations in results, especially when working with potent compounds or sensitive assays.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results compared to the inner wells.
-
Reagent Variability: Differences in reagent lots or improper storage can introduce variability.[3]
-
Inconsistent Incubation Times: Variations in incubation times can significantly impact results, particularly for kinetic assays.
Solutions:
-
Standardize Pipetting Technique: Ensure all pipettes are calibrated and use a consistent pipetting technique. For multi-channel pipetting, visually confirm that all tips are filled to the same level.
-
Mitigate Edge Effects: Avoid using the outer wells for critical samples. Instead, fill them with buffer or media to create a humidity barrier.[5] Ensure plates are properly sealed during incubations.
-
Use Internal Controls: Include a reference compound or an internal standard on every plate to monitor for plate-to-plate and day-to-day variability.[3]
-
Precise Timing: Use a multi-channel pipette or an automated liquid handler to start reactions simultaneously and ensure consistent incubation times across all wells.
Section 3: Understanding the Chemistry of 5-(3-Formylphenyl)-N-methylpicolinamide in Assays
Question: Can the formyl group of my compound react with primary amines in my assay buffer (e.g., Tris)?
Answer: Yes, this is a critical consideration. The formyl (aldehyde) group can react with primary amines, such as the amine group in Tris buffer, to form an imine (Schiff base).[4] This reaction is reversible but can lead to a reduction in the effective concentration of your compound.
Solutions:
-
Buffer Selection: If you suspect this interaction, consider using a buffer that does not contain a primary amine, such as HEPES or phosphate-buffered saline (PBS).
-
Control Experiments: Perform control experiments to assess the impact of your buffer system on the compound's activity. Compare results obtained in a primary amine-containing buffer with those from a non-amine-containing buffer.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent assay results with 5-(3-Formylphenyl)-N-methylpicolinamide.
Caption: A generalized workflow for in vitro assays involving picolinamide derivatives.
Data Summary Table
The following table summarizes potential sources of error and their corresponding solutions, providing a quick reference for troubleshooting.
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent pipetting, improper mixing, bubbles in wells. | Calibrate pipettes, ensure thorough mixing, and remove bubbles before reading. |
| Inconsistent Results Between Plates | Edge effects, temperature fluctuations, reagent degradation. | Avoid outer wells, ensure uniform temperature, use fresh reagents and internal standards. [3] |
| Gradual Loss of Compound Activity | Oxidation, photodegradation, hydrolysis of the aldehyde group. | Store compound at -20°C or lower, protected from light; prepare fresh stock solutions. [1][2] |
| High Background Signal | Non-specific binding of the aldehyde, reagent instability. | Include appropriate controls (no-enzyme, no-compound), optimize reagent concentrations. [3] |
| Poor Dose-Response Curve | Compound precipitation, incorrect concentration range, reaction with buffer. | Optimize solubility, adjust concentration range, test alternative buffer systems. |
Conclusion
References
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- BenchChem. (2025). Literature review of picolinamide derivatives in drug discovery.
- MDPI. (2024, October 21). Aldehydes: What We Should Know About Them.
- BenchChem. (2026, March). Best practices for handling and storing volatile aldehyde standards.
- BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
- Thermo Fisher Scientific - US. Drug Discovery Assays Support—Troubleshooting.
- CymitQuimica. (2026). 5-(3-Formylphenyl)-N-methylpicolinamide.
- ACS Publications. (2023, June 14). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology.
- PMC. (2025, February 12). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL.
- PubMed. (2012, May 25).
- MDPI. (2026, March 15).
- PubMed. (2019, December 4). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics.
- MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
- PubChem - NIH. (2026, March 23). 5-Formyl-N-methylpicolinamide.
- PMC - NIH. Interferences in Immunoassay.
- BenchChem. (2025). Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione.
- Pell Wall Blog. (2013, February 7).
- PMC.
- MDPI. (2024, October 2).
- TCI Chemicals.
- ResearchGate. (2025, December 25). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
- MB - About. Assay Troubleshooting.
- Google Patents. Synthesis method of substituted N-phenyl morpholine compound.
- ResearchGate. (2014, December 21).
- Semantic Scholar.
- Green Chemistry (RSC Publishing).
- ResearchGate. (2025, August 8). (PDF) Factors Affecting Sensitivity and Stability of Polycyclic Aromatic Hydrocarbons Determined by Gas Chromatography Quadrupole Ion Trap Mass Spectrometry.
- Mair, J. (2023, March 22). Potential analytical interferences in cardiac troponin immunoassays.
- MDPI. (2014, June 10).
- Abcam. How to deal with inconsistent results and high CV in ELISA.
- BenchChem. (2025).
- QPS. QPS Assay Finder.
- Semantic Scholar. (2016, October 4).
- BenchChem. (2025). Troubleshooting inconsistent results in Karnamicin B1 bioassays.
- Libri Oncologici. MOST COMMON INTERFERENCES IN IMMUNOASSAYS.
- ResearchGate.
- Biochemia Medica. (2009, February 15).
- PMC. (2019, July 29). Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract.
Sources
Technical Support Center: Enhancing the Solution Stability of 5-(3-Formylphenyl)-N-methylpicolinamide
Welcome to the technical support guide for 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7)[1]. This document is designed for researchers, scientists, and drug development professionals to navigate and mitigate the inherent stability challenges of this molecule in solution. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.
The structure of 5-(3-Formylphenyl)-N-methylpicolinamide incorporates two key functional groups that are central to its reactivity and potential instability: an aromatic aldehyde (formyl group) and a substituted amide linkage. This guide provides a series of frequently asked questions (FAQs), troubleshooting protocols, and proactive strategies to maintain the compound's integrity in various experimental settings.
Part 1: Core Concepts & Primary Degradation Pathways
This section addresses the fundamental chemical liabilities of the molecule. Understanding why it degrades is the first step toward preventing it.
FAQ 1: What are the primary chemical stability concerns for 5-(3-Formylphenyl)-N-methylpicolinamide in solution?
The stability of this molecule is primarily dictated by its two main functional groups:
-
Aromatic Aldehyde (-CHO): The formyl group is the most reactive site and is highly susceptible to oxidation .[2] When exposed to atmospheric oxygen, light, or oxidizing agents, the aldehyde can easily convert into the corresponding carboxylic acid, 3-(N-methylpicolinamido)benzoic acid. This is the most common degradation pathway.[2][3] Aldehydes can also undergo other reactions like polymerization or reactions with nucleophiles present in the solution.[2]
-
Amide Bond (-CONH-): Amide bonds are generally very stable due to resonance delocalization.[4][5] However, they are susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated.[6][7] This would cleave the molecule into 5-(3-formylphenyl)picolinic acid and methylamine. While significantly more robust than the aldehyde, this pathway should be considered in experiments involving extreme pH.
Caption: Primary degradation pathways for the target molecule.
Part 2: Proactive Stabilization & Handling
Implementing best practices from the outset can prevent degradation and ensure the consistency of your results.
FAQ 2: How does pH influence the stability of the compound, and what buffer should I use?
pH is a critical factor.
-
Alkaline Conditions (pH > 8): Basic conditions can accelerate both the oxidation of the aldehyde group and the hydrolysis of the amide bond. Some studies show that aldehyde disproportionation reactions (Cannizzaro reaction) can also occur in strong bases.[8]
-
Acidic Conditions (pH < 6): While amides can hydrolyze under strong acid, many aldehydes exhibit greater stability in slightly acidic to neutral environments (pH 4-7).[9] Acidic conditions can slow down autoxidation.
-
Recommendation: For general use, a buffered solution in the pH 6.0-7.4 range is recommended as a starting point. Phosphate or citrate buffers are common choices. Avoid highly basic buffers (e.g., borate at pH > 9) unless required by the experiment, and if so, use freshly prepared solutions immediately.
FAQ 3: What are the optimal storage conditions for solutions of this compound?
Solutions should be treated with care to minimize degradation. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store stock solutions at -20°C or -80°C . For daily use, keep working solutions on ice. | Lower temperatures significantly reduce the rate of all chemical reactions, including oxidation and hydrolysis.[2] |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | UV light can catalyze the formation of free radicals, dramatically accelerating the oxidative degradation of the aldehyde group.[2][10] |
| Atmosphere | For long-term storage, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing. | This displaces oxygen, the primary culprit in aldehyde oxidation.[2] This is crucial for ensuring the long-term integrity of stock solutions. |
| Solvent Choice | Use high-purity, anhydrous solvents . DMSO or DMF are common for stock solutions. For aqueous buffers, use freshly purified water. | Solvents can contain impurities (e.g., peroxides in older ethers or THF) that can initiate oxidation. Water is required for hydrolysis. While DMSO is a good solvent, ensure it is of high quality as it can also promote oxidation under certain conditions. |
FAQ 4: Should I use an antioxidant? If so, which one?
Yes, for applications where the compound will be in solution for extended periods under non-ideal conditions (e.g., cell culture media at 37°C), an antioxidant is highly recommended.
-
Mechanism: Antioxidants act as radical scavengers, intercepting the reactive oxygen species that initiate the oxidation chain reaction of the aldehyde.[11]
-
Recommended Antioxidants:
-
Implementation: Add the antioxidant to the solvent before dissolving the 5-(3-Formylphenyl)-N-methylpicolinamide.
Part 3: Troubleshooting Guide
This section provides answers to specific problems you may encounter during your experiments.
| Observed Issue | Probable Cause | Troubleshooting Steps & Recommendations |
| "My solution has turned a pale yellow color after a day on the bench." | Oxidation. The primary degradation product, the carboxylic acid, is generally colorless, but secondary reactions and polymerization of the aldehyde can lead to colored impurities. | 1. Confirm Degradation: Analyze the solution using the HPLC method described in Part 4. Look for a decrease in the parent peak area and the appearance of new peaks. 2. Prevent Recurrence: Prepare fresh solutions daily. If solutions must be kept, store them at 4°C in the dark. For incubations longer than a few hours, consider adding an antioxidant like BHT. |
| "I see a new, more polar peak appearing in my HPLC chromatogram." | Oxidation to Carboxylic Acid. The resulting carboxylic acid is more polar than the parent aldehyde and will therefore typically have a shorter retention time on a reverse-phase HPLC column. | 1. Verify Identity: If you have access to LC-MS, analyze the sample to confirm the mass of the new peak. It should correspond to the parent molecule + 16 Da (one oxygen atom). 2. Review Handling: This is a clear sign of oxidative degradation. Re-evaluate your solution preparation and storage protocol against the recommendations in Part 2. Ensure you are using high-purity solvents and protecting your solution from light and air. |
| "My experimental results are inconsistent from week to week." | Stock Solution Degradation. The compound is likely degrading in your stock solution over time, leading to a lower effective concentration in your experiments. | 1. Implement Strict Stock Management: Prepare stock solutions in an anhydrous solvent like DMSO, aliquot into single-use volumes in amber vials, purge with argon/nitrogen, and store at -80°C. 2. Perform Quality Control: Before starting a new set of experiments, run a quick HPLC analysis on a freshly thawed aliquot to confirm the concentration and purity are as expected. Do not use stock solutions that show >5% degradation. |
| "I'm working in a strongly basic buffer and my compound disappears quickly." | Accelerated Hydrolysis and/or Oxidation. High pH creates a highly unfavorable environment for this molecule, attacking both the amide and aldehyde functional groups. | 1. Minimize Exposure Time: Prepare the solution in the basic buffer immediately before use. Do not store it. 2. Consider Alternatives: If the experimental design allows, investigate if a lower pH can be used without compromising the results. 3. Quantify the Instability: Run a time-course experiment (e.g., check purity by HPLC at t=0, 15 min, 30 min, 1 hr) to understand the degradation kinetics in your specific buffer. This will define the time window you have for your experiment. |
Part 4: Key Protocols & Workflows
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
-
Materials: 5-(3-Formylphenyl)-N-methylpicolinamide (MW: 240.26 g/mol )[1], high-purity anhydrous DMSO, BHT (optional), amber glass vials, argon or nitrogen gas.
-
Preparation: a. To a 10 mL amber glass vial, add 24.03 mg of the compound. b. If using an antioxidant, add the appropriate amount of BHT stock solution to the vial. c. Add 10 mL of anhydrous DMSO to the vial. d. Cap the vial and vortex or sonicate gently until the solid is completely dissolved.
-
Storage: a. Aliquot the stock solution into smaller, single-use amber vials (e.g., 100 µL per vial). This prevents repeated freeze-thaw cycles for the main stock. b. Gently flush the headspace of each aliquot vial with argon or nitrogen gas for 10-15 seconds. c. Cap tightly and seal with parafilm. d. Label clearly and store at -80°C.
Protocol 2: Stability-Indicating HPLC Method (Reverse-Phase)
This method can be used to separate the parent compound from its more polar primary degradant (the carboxylic acid).
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Elution: The carboxylic acid degradant will elute earlier than the parent aldehyde compound.
Workflow: Forced Degradation Study
To proactively understand your molecule's stability limits, a forced degradation study is invaluable. This involves intentionally stressing the molecule to identify potential degradants and establish a stability-indicating analytical method.[13][14][15] The goal is to achieve 5-20% degradation.[10][13]
Caption: Workflow for a forced degradation study.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, April 2). Pharmaceutical Technology.
- Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23).
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- A practical guide to forced degradation and stability studies for drug substances. Verdant.
- Stability of Amide Bonds: A Comparative Guide for Researchers. (2025). Benchchem.
- 5-(3-Formylphenyl)-N-methylpicolinamide. (2026). CymitQuimica.
- Forced Degrad
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PMC.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2025, October 15). MDPI.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). Semantic Scholar.
- α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human
- Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. (2022, April 28).
- Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. (2023, February 22). PMC.
- Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Elmhurst University.
- 5-Formyl-N-methylpicolinamide. (2026, March 23). PubChem - NIH.
- Amide Bond Activation of Biological Molecules. (2018, October 12). MDPI.
- Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020, October 1). PMC.
- Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxid
- Stabilization of a Cis Amide Bond in a Host−Guest Complex.
- Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA)
- The effects of temperature and pH on the stability and activity of recombinant AdhB and AdhE.
- A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantific
- Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (2026, February 7).
- Stability Enhancement of Aldehyde Dehydrogenase from Anoxybacillus geothermalis Strain D9 Immobilized onto Seplite LX120. (2023, February 7). MDPI.
- pH and thermal stability of Ykl071wp.
- Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties.
Sources
- 1. 5-(3-Formylphenyl)-N-methylpicolinamide | CymitQuimica [cymitquimica.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 9. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review [mdpi.com]
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- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. onyxipca.com [onyxipca.com]
Technical Support Center: Analytical Troubleshooting for 5-(3-Formylphenyl)-N-methylpicolinamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with the detection and quantification of 5-(3-Formylphenyl)-N-methylpicolinamide (CAS: 2643368-60-7; MW: 240.26).
This molecule presents a "perfect storm" for chromatographic artifacts because it contains two highly reactive, yet distinct, functional groups: a reactive 3-formylphenyl (aldehyde) moiety and a weakly basic N-methylpicolinamide (pyridine) core. The following self-validating protocols and troubleshooting FAQs will help you achieve robust, reproducible analytical data.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I seeing split peaks in HPLC or unexpected[M+15]+ ions in my LC-MS data?
The Issue: Analysts frequently report a split main peak or a broad shoulder when analyzing this compound, often accompanied by a mass shift of +14 or +15 Da in the mass spectrometer. The Causality: This is a classic chemical artifact driven by the 3-formylphenyl (aldehyde) moiety. When the sample is dissolved in or eluted with methanol, the electrophilic carbonyl carbon of the aldehyde undergoes nucleophilic attack by the alcohol. This reversible reaction forms hemiacetals and acetals[1]. During electrospray ionization (ESI), these solvated artifacts can dehydrate or ionize to form [M+15]+ ions (methyl enol ethers or methyl hemiacetals)[2]. The equilibrium between the free aldehyde and its acetal forms separates on the column, destroying peak integrity. Actionable Solution: Completely eliminate methanol from your workflow. Use aprotic solvents like acetonitrile (ACN) for both sample extraction/dilution and as the organic modifier in your mobile phase.
Q2: How do I eliminate severe peak tailing and poor retention during reversed-phase HPLC?
The Issue: The chromatogram shows a highly asymmetric peak (tailing factor > 2.0), leading to poor resolution and integration errors. The Causality: The N-methylpicolinamide core contains a weakly basic pyridine nitrogen. In reversed-phase chromatography, peak tailing for basic compounds is predominantly caused by secondary ion-exchange interactions between this basic nitrogen and residual, unreacted acidic silanol groups (Si-OH) on the silica stationary phase[3]. At neutral pH, these silanols are ionized (Si-O⁻), creating strong electrostatic attractions that cause the pyridine molecules to "stick" and elute slowly[4]. Actionable Solution: Employ a dual-pronged approach: use a heavily end-capped C18 column to physically block access to silanols, and lower the mobile phase pH to ~2.7 using 0.1% Formic Acid. The low pH protonates both the pyridine nitrogen and the silanol groups (converting Si-O⁻ to neutral Si-OH), effectively masking the secondary interactions through charge repulsion[3].
Q3: What causes signal suppression or complex spectra in ESI+ mode for this compound?
The Issue: Despite the presence of a basic nitrogen, the [M+H]+ signal at m/z 241.26 is weak, and unexpected lower-mass ions appear. The Causality: While the pyridine ring is highly amenable to positive-ion mode electrospray ionization (ESI+), substituted pyridines and dihydropyridines are susceptible to electrochemical oxidation in the high-voltage ESI source. This process, known as hydride abstraction, can lead to the formation of [M-H]+ radical cations or other oxidative degradation products, complicating the mass spectrum and reducing the abundance of the target [M+H]+ ion[5]. Actionable Solution: Optimize the ESI source parameters. Lower the capillary voltage (e.g., 2.5 kV) and declustering potential to minimize in-source electrochemical reactions. Ensure the desolvation temperature is not excessively high, as thermal stress exacerbates oxidation.
Quantitative Data Summaries
Table 1: Impact of Solvent and pH on Chromatographic Integrity
| Condition | Diluent / Mobile Phase | Peak Symmetry (As) | Artifacts Observed | Causality |
| Sub-optimal | Methanol / Water (Neutral) | > 2.5 (Severe Tailing) | [M+15]+ (Acetal) | Aldehyde-alcohol reactivity & free silanol interaction. |
| Sub-optimal | Acetonitrile / Water (Neutral) | 1.8 - 2.2 (Tailing) | None | Unmasked silanol interactions with the pyridine nitrogen. |
| Optimal | Acetonitrile / Water (0.1% FA) | 0.9 - 1.1 (Symmetric) | None | Aprotic solvent prevents acetals; low pH masks silanols. |
Table 2: Optimized LC-MS/MS (MRM) Parameters for 5-(3-Formylphenyl)-N-methylpicolinamide
| Parameter | Value | Causality / Rationale |
| Ionization Mode | ESI Positive | Targets the basic N-methylpicolinamide nitrogen for protonation. |
| Precursor Ion (Q1) | m/z 241.26 | Theoretical [M+H]+ for C14H12N2O2 (MW: 240.26). |
| Capillary Voltage | 2.5 - 3.0 kV | Kept relatively low to prevent in-source hydride abstraction/oxidation. |
| Mobile Phase | ACN / H2O (0.1% FA) | Ensures complete protonation in solution prior to desolvation. |
Self-Validating Experimental Protocol
Trustworthiness Principle: Every step in this methodology includes an internal validation check to ensure the system is free of artifacts before precious samples are injected.
Step 1: Sample Preparation & Stability Validation
-
Action: Accurately weigh 1.0 mg of 5-(3-Formylphenyl)-N-methylpicolinamide and dissolve in 1.0 mL of 100% LC-MS grade Acetonitrile (ACN).
-
Causality: ACN is an aprotic solvent. Unlike methanol, it cannot act as a nucleophile, thereby completely preventing the formation of hemiacetal/acetal artifacts at the 3-formylphenyl site.
-
Self-Validation Check: Inject the standard immediately (T=0) and after 24 hours at room temperature (T=24). If the peak area variance is <2% and no secondary peaks emerge, the diluent system is validated as inert.
Step 2: Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: The 0.1% Formic Acid drops the pH to ~2.7. This protonates the acidic silanols on the column (Si-O⁻ → Si-OH), neutralizing their negative charge and preventing secondary ion-exchange tailing with the protonated pyridine ring.
-
Self-Validation Check: Run a blank gradient. A stable baseline without ghost peaks validates solvent purity and confirms that the acidic modifier has not precipitated any system contaminants.
Step 3: Column Selection and Equilibration
-
Action: Install a fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Equilibrate at 40°C for 15 column volumes.
-
Causality: End-capping replaces residual silanols with trimethylsilyl (TMS) groups, providing a physical barrier against pyridine-silanol interactions. Elevated temperature (40°C) reduces mobile phase viscosity, improving mass transfer and sharpening the peak.
-
Self-Validation Check: Inject a system suitability standard (e.g., uracil for void volume, followed by the target analyte). An asymmetry factor (As) between 0.9 and 1.2 validates that secondary interactions are successfully masked.
Troubleshooting Workflow
Figure 1: Analytical troubleshooting workflow for 5-(3-Formylphenyl)-N-methylpicolinamide.
References
[3] Title: Technical Support Center: Chromatography of Pyridine Compounds | Source: Benchchem | URL: 3
[2] Title: Investigation of liquid chromatography-mass spectrometry analysis of a peptide aldehyde SJA6017... | Source: ResearchGate | URL: 2
[5] Title: Hydride abstraction in positive-ion electrospray interface: Oxidation of 1,4-dihydropyridines... | Source: ResearchGate | URL: 5
[4] Title: High Performance Liquid Chromatography | Source: Sigma-Aldrich | URL: 4
[1] Title: Trivialities in metabolomics: Artifacts in extraction and analysis | Source: Frontiers | URL: 1
Sources
A Comparative Analysis of the Biological Activity of 5-Phenyl-N-methylpicolinamide Isomers as Formyl Peptide Receptor 1 Modulators
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis
In the landscape of drug discovery, the spatial arrangement of functional groups within a molecule can dramatically alter its biological activity. This guide provides an in-depth comparison of the biological activities of three positional isomers of 5-phenyl-N-methylpicolinamide, substituted with a formyl group at the ortho-, meta-, and para- positions of the phenyl ring. While direct literature on 5-(3-Formylphenyl)-N-methylpicolinamide is sparse, we will construct a scientifically rigorous, hypothetical study based on established principles of medicinal chemistry and receptor pharmacology.
This investigation will focus on a plausible target for this chemical scaffold: the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor (GPCR) that plays a critical role in innate immunity by recognizing N-formylated peptides derived from bacteria and mitochondria, initiating a cascade of inflammatory responses.[1][2] The formyl group on our candidate molecules makes FPR1 an intriguing and rational target for investigation. We will explore how the seemingly minor shift of the formyl group's position can lead to significant differences in receptor binding, functional activity, and cellular responses.
Our analysis will be grounded in a series of self-validating experimental protocols, from chemical synthesis to in-vitro and cell-based assays, culminating in a clear structure-activity relationship (SAR) that can guide future drug development efforts.[3]
Experimental Design & Methodologies
The core of our investigation is to determine if and how the positional isomers of 5-(formylphenyl)-N-methylpicolinamide differentially modulate FPR1 activity. This requires a logical progression from synthesizing the compounds to characterizing their effects at the molecular, cellular, and functional levels.
Caption: A streamlined workflow for the comparative analysis of picolinamide isomers.
Part 1: Synthesis of Isomers
The synthesis of the target picolinamide isomers is achieved through a standard amidation reaction. This involves coupling the appropriate formyl-substituted aniline with 5-bromopicolinic acid, followed by a Suzuki coupling to introduce the phenyl group, and finally, amidation with methylamine.
Step-by-Step Synthesis Protocol:
-
Amidation of Picolinic Acid: 5-bromopicolinic acid is activated, for instance with a reagent like propylphosphonic anhydride (T3P®), and then reacted with methylamine to form 5-bromo-N-methylpicolinamide.[4]
-
Suzuki Coupling: The resulting brominated intermediate is subjected to a palladium-catalyzed Suzuki coupling reaction with the corresponding formylphenylboronic acid (ortho-, meta-, or para-). This step introduces the formylphenyl moiety at the 5-position of the picolinamide core.
-
Purification: The final products are purified using column chromatography and their identity and purity (>95%) are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Biological Assays
With the pure isomers in hand, we proceed to quantify their interaction with FPR1.
Protocol 1: FPR1 Competitive Radioligand Binding Assay
This assay determines the affinity of each isomer for FPR1 by measuring its ability to displace a known high-affinity radiolabeled ligand.
-
Cell Line: HEK293 cells stably expressing human FPR1 (hFPR1).
-
Radioligand: N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys( fluorescein)-[¹²⁵I] (¹²⁵I-fMLF analog).
-
Procedure:
-
Prepare membranes from hFPR1-HEK293 cells.
-
In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test isomer (0.1 nM to 100 µM).
-
After incubation (e.g., 90 min at 25°C), separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using a gamma counter.
-
Calculate the inhibition constant (Ki) for each isomer using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of the isomers to trigger G-protein signaling, a hallmark of GPCR activation, by monitoring changes in intracellular calcium concentration.
-
Cell Line: hFPR1-HEK293 cells.
-
Reagent: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Load hFPR1-HEK293 cells with the calcium-sensitive dye.
-
Wash the cells and resuspend in a suitable buffer.
-
Using a fluorometric imaging plate reader (FLIPR) or a fluorometer, measure the baseline fluorescence.
-
Add increasing concentrations of the test isomer and monitor the change in fluorescence over time.
-
The resulting data are used to calculate the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.
-
Part 3: Cell-Based Functional Assay
Protocol 3: Neutrophil Chemotaxis Assay
This assay provides a direct measure of a key physiological function mediated by FPR1: the directed migration of immune cells.[1]
-
Primary Cells: Human neutrophils isolated from fresh whole blood.
-
Apparatus: A Boyden chamber or a modern equivalent (e.g., transwell inserts with a 3-5 µm pore size).
-
Procedure:
-
Place a solution containing the test isomer in the lower chamber of the apparatus.
-
Add a suspension of isolated human neutrophils to the upper chamber (the insert).
-
Incubate the chamber (e.g., 60 min at 37°C, 5% CO₂).
-
Count the number of cells that have migrated through the porous membrane into the lower chamber.
-
Results are expressed as a chemotactic index (fold increase in migration over buffer control).
-
Sources
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. aragen.com [aragen.com]
A Researcher's Guide to Validating Target Engagement of 5-(3-Formylphenyl)-N-methylpicolinamide
Introduction: From Novel Compound to Validated Mechanism
In the landscape of modern drug discovery, the identification of novel small molecules like 5-(3-Formylphenyl)-N-methylpicolinamide represents both an opportunity and a significant challenge. While its structure suggests potential biological activity, a molecule's true value is only unlocked when we can definitively prove it interacts with its intended cellular target. Validating this "target engagement" is a cornerstone of preclinical development, providing critical evidence for a drug's mechanism of action (MoA) and substantially increasing the probability of success in clinical trials.[1][2] A failure to robustly confirm that a compound binds its target in a relevant physiological context is a leading cause of clinical attrition.[3]
This guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to validate the target engagement of 5-(3-Formylphenyl)-N-methylpicolinamide. We will move beyond a simple listing of techniques, instead presenting an integrated workflow that begins with unbiased target identification and progresses through increasingly rigorous layers of validation, from the complex environment of a living cell to the quantitative precision of biophysical analysis. Each step is designed to build confidence, address potential artifacts, and ultimately construct a compelling, data-driven narrative of the compound's molecular interactions.
Phase 1: Unbiased Target Identification with Chemoproteomics
The Rationale: Casting a Wide Net
When the protein target of a novel compound is unknown, the logical first step is an unbiased, discovery-oriented approach. Chemoproteomics, coupled with mass spectrometry (MS), is a powerful strategy to survey the entire proteome for potential binding partners.[3][4] This method allows us to "pull" interacting proteins out of a complex cellular lysate using the compound itself as bait, thereby generating a high-quality list of candidate targets for further validation.
Experimental Workflow: Affinity-Capture Mass Spectrometry
The workflow involves immobilizing 5-(3-Formylphenyl)-N-methylpicolinamide on a solid support (e.g., beads), incubating it with cell lysate, and then identifying the proteins that specifically bind to the compound.
Caption: Workflow for unbiased target identification using affinity-capture mass spectrometry.
Step-by-Step Protocol: Conceptual Framework
-
Compound Immobilization: Covalently attach 5-(3-Formylphenyl)-N-methylpicolinamide to agarose or magnetic beads. The formyl group could potentially be used for chemical ligation. A control experiment using beads without the compound is essential.
-
Cell Culture and Lysis: Grow a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate under conditions that preserve protein structure and interactions.
-
Affinity Pulldown: Incubate the cell lysate with both the compound-conjugated beads and the control beads.
-
Washing: Perform a series of stringent washes to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. True binding partners should be significantly enriched in the compound pulldown compared to the control beads.[4]
The output of this phase is a list of high-confidence protein candidates, providing the crucial first hypothesis of the compound's direct target.
Phase 2: Confirming Cellular Engagement with the Cellular Thermal Shift Assay (CETSA)
The Rationale: Proving Engagement in a Native Environment
Identifying a potential target with proteomics is a major step, but it is performed on a cell lysate, which is not a fully physiological environment. The gold standard for confirming target engagement is to demonstrate that the compound binds its target within intact, living cells.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to achieve this.[6] Its principle is elegantly simple: the binding of a ligand, such as our compound, typically stabilizes its target protein, making it more resistant to heat-induced denaturation.[7][8]
Experimental Workflow: CETSA
The CETSA workflow involves treating cells with the compound, heating them across a temperature gradient, and then quantifying the amount of the target protein that remains soluble.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[7]
Detailed Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with a desired concentration of 5-(3-Formylphenyl)-N-methylpicolinamide and another with a vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) using a thermal cycler.[7]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7] This releases the intracellular contents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[7]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble proteins. Determine the protein concentration of each sample to ensure equal loading.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific to the candidate target protein identified in Phase 1. Use a secondary antibody for detection.[9]
-
Data Analysis: Quantify the band intensity at each temperature for both the vehicle and compound-treated samples. Plot the normalized intensity versus temperature to generate "melting curves." A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[8]
Data Presentation: Quantifying Target Engagement
The results can be summarized to clearly show the thermal shift (ΔTm). An Isothermal Dose-Response (ITDR) experiment, where the temperature is fixed and the compound concentration is varied, can be performed to determine the cellular potency (EC50) of target engagement.[9]
| Treatment Group | Temperature (°C) | Relative Soluble Protein (%) | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 40 | 100 | 52.5 | - |
| 46 | 95 | |||
| 52 | 55 | |||
| 58 | 15 | |||
| Compound (10 µM) | 40 | 100 | 56.0 | +3.5 |
| 46 | 100 | |||
| 52 | 85 | |||
| 58 | 45 |
Table 1: Hypothetical CETSA data demonstrating thermal stabilization of a target protein by 5-(3-Formylphenyl)-N-methylpicolinamide. The melting temperature (Tm) is the point where 50% of the protein has aggregated.
Phase 3: Biophysical Confirmation and Quantitative Characterization
The Rationale: Proving Direct Interaction and Measuring Affinity
While CETSA provides powerful evidence of engagement in cells, it is an indirect measure. Biophysical assays using purified target protein and the compound are the definitive step to prove a direct, physical interaction and to precisely quantify its affinity and kinetics.[10][11] Using at least two orthogonal methods is highly recommended to ensure the results are not an artifact of a single technique.
Comparison of Key Biophysical Methods
We will compare Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), two label-free, gold-standard techniques.
Surface Plasmon Resonance (SPR)
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when a molecule (the compound) binds to an immobilized partner (the target protein).[12] It is a real-time method that can determine both the on-rate (k_on) and off-rate (k_off) of the interaction, from which the equilibrium dissociation constant (K_D) is calculated.
-
Key Output: Binding affinity (K_D), kinetics (k_on, k_off), and specificity.
-
Workflow:
-
Immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Flow a series of concentrations of 5-(3-Formylphenyl)-N-methylpicolinamide across the chip.
-
Measure the binding response in real-time.
-
Fit the data to a binding model to extract kinetic and affinity constants.
-
Caption: Simplified principle of a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed when two molecules interact.[10][11] A solution of the compound is titrated into a solution containing the purified target protein, and the minute heat changes are measured after each injection.
-
Key Output: Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Workflow:
-
Place the purified target protein in the sample cell of the calorimeter.
-
Load a concentrated solution of 5-(3-Formylphenyl)-N-methylpicolinamide into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution.
-
Integrate the heat peaks and fit the data to determine the thermodynamic and affinity parameters.
-
Comparative Summary of Validation Techniques
| Feature | CETSA | SPR | ITC |
| Principle | Ligand-induced thermal stabilization[12] | Change in refractive index upon binding[12] | Measures heat of binding[10] |
| Context | Intact cells, lysates, tissues[12] | Purified proteins[12] | Purified proteins in solution |
| Label Requirement | Label-free | Label-free (one partner immobilized)[12] | Label-free |
| Throughput | Moderate to High | High[13] | Low to Moderate |
| Key Output | Target engagement (ΔTm), Cellular Potency (EC50) | Affinity (KD), Kinetics (kon, koff) | Affinity (KD), Thermodynamics (ΔH, ΔS) |
Table 2: Objective comparison of primary methods for target engagement validation.
Conclusion: An Integrated and Authoritative Approach
Validating the target engagement of a novel compound like 5-(3-Formylphenyl)-N-methylpicolinamide is not a single experiment but a systematic process of inquiry. By following an integrated strategy—beginning with the unbiased discovery of candidate targets via chemoproteomics , confirming engagement in the native cellular milieu with CETSA , and finally, quantifying the direct interaction with orthogonal biophysical assays like SPR and ITC—researchers can build an unassailable case for their compound's mechanism of action. This rigorous, multi-layered approach provides the trustworthiness and scientific integrity required to make confident, data-driven decisions, de-risk drug development programs, and ultimately accelerate the journey from a promising molecule to a validated therapeutic candidate.
References
- Target Engagement Assays in Early Drug Discovery - PMC - NIH. (n.d.).
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
- A Researcher's Guide to Validating Small Molecule Target Engagement in Cells - Benchchem. (n.d.).
- Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research - Frontiers. (n.d.).
- A Practical Guide to Target Engagement Assays. (2025, December 8).
- Strategies for target and pathway engagement in cellular assays. (2020, August 6).
- Target Engagement Assay Services - Concept Life Sciences. (n.d.).
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay | ACS Medicinal Chemistry Letters. (2021, July 12). ACS Publications.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17).
- Biophysics: How to choose the right assay for your drug discovery project. (n.d.).
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.).
- Importance of Quantifying Drug-Target Engagement in Cells - PMC. (2020, March 6). NIH.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC. (2023, February 24). NIH.
- Critical Needs in Cellular Target Engagement - Eurofins DiscoverX. (n.d.).
- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
- Enhance drug discovery with advanced biophysical techniques - Nuvisan. (n.d.).
- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.).
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay - Promega. (n.d.).
- Target validation & engagement - Inoviem. (n.d.).
- Target Engagement Assays in Early Drug Discovery | Kinam Park. (2025, June 4).
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- 4. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Needs in Cellular Target Engagement [discoverx.com]
- 6. pelagobio.com [pelagobio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 13. sygnaturediscovery.com [sygnaturediscovery.com]
A Framework for Characterizing the Cross-Reactivity of Novel Picolinamide Derivatives: A Guide for Researchers
Prepared by a Senior Application Scientist
The picolinamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, from potent antitumor agents to inhibitors of key enzymes in metabolic diseases.[1] The introduction of novel structural modifications to this privileged core, such as in the case of 5-(3-Formylphenyl)-N-methylpicolinamide , presents both exciting therapeutic opportunities and significant challenges. A critical early step in the development of any new chemical entity is the comprehensive characterization of its selectivity—its propensity to interact with targets other than the intended one. This guide provides a robust framework for assessing the cross-reactivity profile of novel picolinamide derivatives, using 5-(3-Formylphenyl)-N-methylpicolinamide as a primary example. While public data on the specific biological targets of this compound is not yet available, the methodologies outlined herein represent the gold standard for establishing a clear and actionable selectivity profile.
The Picolinamide Scaffold: A History of Diverse Bioactivity
The versatility of the picolinamide core is well-documented. Various derivatives have been synthesized and evaluated for a range of therapeutic applications:
-
Antitumor Agents: Certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have shown promise in inhibiting the proliferation of human cancer cell lines, such as HepG2 and HCT116.[2]
-
Enzyme Inhibition: Picolinamide derivatives have been successfully developed as potent and selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders.[1][3]
-
Kinase Inhibition: The N-methyl-picolinamide-4-thiol scaffold has been explored for the development of selective Aurora-B kinase inhibitors, a target in oncology.
Given this landscape, a novel derivative such as 5-(3-Formylphenyl)-N-methylpicolinamide could plausibly interact with a number of protein classes. The formylphenyl group, in particular, may introduce new binding interactions, making a thorough cross-reactivity assessment essential.
Experimental Strategy for Determining Cross-Reactivity
A multi-tiered approach is recommended to build a comprehensive understanding of a compound's selectivity. This typically begins with broad, high-throughput screening and progresses to more focused, functional assays.
Tier 1: Broad Panel Screening
The initial step is to screen the compound against a large, diverse panel of potential off-targets. This provides a wide-angle view of its potential interactions.
Experimental Protocol: Large-Scale Kinase Profiling (Example)
This protocol outlines a typical workflow for assessing the selectivity of a compound against a panel of kinases, a common target class for picolinamide derivatives.
Objective: To determine the inhibitory activity of 5-(3-Formylphenyl)-N-methylpicolinamide against a comprehensive panel of human kinases.
Materials:
-
5-(3-Formylphenyl)-N-methylpicolinamide (e.g., from Apollo Scientific[4])
-
Recombinant human kinases
-
Appropriate kinase substrates (peptides or proteins)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., containing HEPES, MgCl₂, Brij-35, and EGTA)
-
Radiolabeled ATP ([γ-³³P]ATP)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of 5-(3-Formylphenyl)-N-methylpicolinamide in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Assay Plate Preparation: Add the kinase, substrate, and kinase buffer to the wells of a 96-well plate.
-
Compound Addition: Add the diluted 5-(3-Formylphenyl)-N-methylpicolinamide or a DMSO control to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) for each kinase that shows significant inhibition.
Rationale for Experimental Choices:
-
Radiolabeled ATP: Provides a sensitive and direct measure of kinase activity.
-
Filter Plate System: Allows for high-throughput separation of the phosphorylated substrate from the reaction mixture.
-
Broad Concentration Range: Ensures the accurate determination of IC₅₀ values for both potent and weak interactions.
Workflow for Kinase Profiling
Caption: Workflow for a radiometric kinase profiling assay.
Tier 2: Orthogonal and Functional Assays
Any "hits" identified in the broad panel screening should be confirmed using an independent, preferably label-free, assay method. Furthermore, it is crucial to determine if the observed binding translates to functional activity in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the intracellular target engagement of 5-(3-Formylphenyl)-N-methylpicolinamide with a potential off-target identified in the primary screen.
Materials:
-
Human cell line expressing the target of interest
-
5-(3-Formylphenyl)-N-methylpicolinamide
-
Cell lysis buffer
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Instrumentation for protein quantification (e.g., Western blot, mass spectrometry)
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with either 5-(3-Formylphenyl)-N-methylpicolinamide or a vehicle control for a defined period.
-
Harvesting: Harvest the cells and resuspend them in a lysis buffer.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Separation of Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Rationale for Experimental Choices:
-
Cellular Context: CETSA measures target engagement within intact cells, providing more physiologically relevant data than biochemical assays.
-
Label-Free: This method does not require any modification of the compound or the target protein.
Data Presentation and Comparison
The results of cross-reactivity studies should be presented in a clear and comparative format.
Table 1: Hypothetical Kinase Selectivity Profile of 5-(3-Formylphenyl)-N-methylpicolinamide
| Kinase Target | IC₅₀ (nM) | Percent Inhibition at 1 µM |
| Hypothetical Primary Target (e.g., Aurora-B) | 15 | 98% |
| Off-Target Kinase A | 1,200 | 45% |
| Off-Target Kinase B | >10,000 | 5% |
| Off-Target Kinase C | 850 | 62% |
| Off-Target Kinase D | >10,000 | <2% |
Table 2: Comparison of Selectivity with Alternative Compounds
| Compound | Primary Target | Selectivity Score (S-Score at 1 µM)¹ | Key Off-Targets (IC₅₀ < 1 µM) |
| 5-(3-Formylphenyl)-N-methylpicolinamide (Hypothetical) | Aurora-B | 0.02 | Kinase C |
| Sorafenib | Multi-kinase | 0.35 | VEGFR, PDGFR, RAF kinases |
| AZD1152-HQPA | Aurora-B | 0.01 | - |
¹Selectivity score is the number of kinases with >65% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.
Signaling Pathway Visualization
Caption: Hypothetical targeting of signaling pathways.
Conclusion and Future Directions
The comprehensive evaluation of a novel compound's cross-reactivity is a non-negotiable aspect of modern drug discovery. For a new entity like 5-(3-Formylphenyl)-N-methylpicolinamide, the methodologies described in this guide provide a clear path forward for its characterization. By employing a tiered approach of broad panel screening followed by orthogonal, cell-based validation, researchers can build a high-confidence selectivity profile. This data is not only crucial for understanding the compound's mechanism of action but also for anticipating potential off-target toxicities and guiding future lead optimization efforts. The ultimate goal is to develop a molecule with a well-defined and acceptable therapeutic window, a journey that begins with a thorough understanding of its interactions with the wider proteome.
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A Comparative Analysis of 5-(3-Formylphenyl)-N-methylpicolinamide and Its Synthetic Precursors: A Technical Guide for Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the strategic construction of complex molecular architectures is paramount. This guide provides an in-depth comparative analysis of 5-(3-formylphenyl)-N-methylpicolinamide, a key building block in medicinal chemistry, and its primary precursors: 3-formylphenylboronic acid and 5-bromo-N-methylpicolinamide. We will delve into the synthesis, characterization, and comparative advantages of these materials, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.
Introduction: The Significance of 5-(3-Formylphenyl)-N-methylpicolinamide
5-(3-Formylphenyl)-N-methylpicolinamide serves as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique trifunctional nature, featuring a central biphenyl core with a formyl group, a picolinamide moiety, and a methylamide, allows for diverse downstream chemical modifications. This versatility makes it a valuable scaffold for the development of novel therapeutics. The efficient and well-characterized synthesis of this compound is therefore of significant interest to the scientific community.
The Synthetic Keystone: The Suzuki-Miyaura Cross-Coupling Reaction
The synthesis of 5-(3-formylphenyl)-N-methylpicolinamide is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex[1]. In this case, 3-formylphenylboronic acid and 5-bromo-N-methylpicolinamide are the coupling partners.
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling for the synthesis of 5-(3-Formylphenyl)-N-methylpicolinamide.
Precursor Deep Dive: A Comparative Analysis
The success of the Suzuki-Miyaura coupling is heavily reliant on the quality and reactivity of its precursors. Here, we compare 3-formylphenylboronic acid and 5-bromo-N-methylpicolinamide.
3-Formylphenylboronic Acid: The Arylating Agent
Synthesis and Availability: 3-Formylphenylboronic acid is a commercially available reagent. For researchers opting for in-house synthesis, a common route involves the Grignard reaction of 3-bromobenzaldehyde diethyl acetal followed by reaction with a trialkyl borate and subsequent acidic hydrolysis[2]. This method offers good yields, typically in the range of 78-99%[2].
Physicochemical Properties and Stability: 3-Formylphenylboronic acid is a white to off-white crystalline solid with a melting point of approximately 109-113 °C[3]. It is known to form cyclic anhydrides (boroxines) upon standing, which can affect its reactivity[3]. Therefore, it is crucial to use freshly opened or properly stored material. Anhydrous conditions are recommended for storage to minimize degradation. The presence of the aldehyde functional group also necessitates careful handling to prevent oxidation to the corresponding carboxylic acid.
Table 1: Physicochemical Properties of 3-Formylphenylboronic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₇BO₃ | [4] |
| Molecular Weight | 149.94 g/mol | [3] |
| Melting Point | 109-113 °C | [3] |
| Appearance | White to off-white powder | [5] |
| Solubility | Sparingly soluble in cold water, soluble in hot water and organic solvents like THF. | [2] |
5-Bromo-N-methylpicolinamide: The Heterocyclic Partner
Synthesis and Availability: While commercially available from various suppliers, the synthesis of 5-bromo-N-methylpicolinamide can be achieved through a multi-step process. A plausible route starts from 5-bromopicolinic acid, which can be converted to the corresponding acid chloride using a chlorinating agent like thionyl chloride. Subsequent amidation with methylamine yields the desired product.
Physicochemical Properties and Stability: 5-Bromo-N-methylpicolinamide is a solid at room temperature. Its stability is generally good under standard laboratory conditions. However, as with many organobromine compounds, prolonged exposure to light and air should be avoided to prevent potential degradation. The reactivity of the C-Br bond is crucial for the success of the Suzuki coupling, and its reactivity order in such reactions is generally I > Br > Cl[6].
Table 2: Physicochemical Properties of 5-Bromo-N-methylpicolinamide
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂O | [7] |
| Molecular Weight | 215.05 g/mol | [7] |
| Appearance | Solid | |
| Purity | ≥97% (commercially available) | [8] |
The Target Molecule: 5-(3-Formylphenyl)-N-methylpicolinamide
As the final product, the purity and thorough characterization of 5-(3-formylphenyl)-N-methylpicolinamide are critical for its use in subsequent synthetic steps.
Proposed Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol is a proposed method based on established Suzuki-Miyaura coupling procedures for similar heterocyclic compounds[9][10].
Materials:
-
5-Bromo-N-methylpicolinamide (1.0 equiv)
-
3-Formylphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-N-methylpicolinamide, 3-formylphenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(3-formylphenyl)-N-methylpicolinamide.
Figure 2: Experimental workflow for the synthesis of 5-(3-Formylphenyl)-N-methylpicolinamide.
Characterization and Data Analysis
The structural confirmation of 5-(3-formylphenyl)-N-methylpicolinamide relies on a combination of spectroscopic techniques.
Table 3: Predicted and Representative Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm, a singlet for the formyl proton around 10.0 ppm, a doublet for the N-methyl protons around 2.9 ppm, and a broad singlet for the amide N-H proton. |
| ¹³C NMR | Aromatic carbons in the range of 120-160 ppm, a carbonyl carbon for the amide around 165 ppm, a formyl carbon around 190 ppm, and a methyl carbon around 26 ppm. |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₂N₂O₂), which is 240.0899. |
| Infrared (IR) | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1650 cm⁻¹), and C=O stretch of the aldehyde (~1700 cm⁻¹). |
Note: The provided spectroscopic data are predictions based on the chemical structure and data from analogous compounds. Experimental verification is essential.
Conclusion and Future Perspectives
This guide has provided a comprehensive comparative analysis of 5-(3-formylphenyl)-N-methylpicolinamide and its precursors, 3-formylphenylboronic acid and 5-bromo-N-methylpicolinamide. The successful synthesis via the Suzuki-Miyaura cross-coupling reaction hinges on the quality and handling of these starting materials. By understanding their individual properties and employing robust synthetic and analytical methodologies, researchers can efficiently access this valuable building block for the development of next-generation therapeutics. Further optimization of the coupling conditions, including the exploration of more advanced palladium catalysts and ligand systems, may lead to even more efficient and sustainable synthetic routes.
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Organic Chemistry Portal. (n.d.). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Retrieved from [Link]
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PMC. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]
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PMC. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Retrieved from [Link]
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Validating the Mechanism of Action of 5-(3-Formylphenyl)-N-methylpicolinamide: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification of a novel bioactive small molecule like 5-(3-Formylphenyl)-N-methylpicolinamide marks the beginning of an in-depth investigation to elucidate its mechanism of action (MoA). A thorough understanding of how a compound exerts its biological effects is paramount for its progression through the development pipeline. This guide provides a strategic and experimentally robust framework for researchers, scientists, and drug development professionals to validate the MoA of this novel compound. We will explore a multi-faceted approach, integrating target identification, target engagement, and biochemical validation, while comparing its potential profile with established therapeutic agents.
The structure of 5-(3-Formylphenyl)-N-methylpicolinamide, featuring a picolinamide scaffold and a reactive formylphenyl group, suggests several potential avenues for its biological activity. The picolinamide core is present in a variety of bioactive molecules, including those targeting enzymes and RNA-binding proteins.[1] The formyl group can act as a hydrogen bond acceptor or potentially form covalent bonds with nucleophilic residues in a protein target. This guide will navigate the experimental journey from a hypothesis-generating phase to a validated MoA, providing detailed protocols and data interpretation strategies.
Phase 1: Unbiased Target Identification and Hypothesis Generation
The initial step in understanding the MoA of a novel compound is to identify its direct molecular target(s) within the complex cellular environment. A combination of phenotypic screening and unbiased proteomics can provide the crucial initial leads.
Phenotypic Screening: Unveiling the Cellular Impact
Phenotypic screening allows for the assessment of the compound's effect on cellular behavior without a preconceived bias about its target.[2] High-content imaging or multi-well plate-based assays can reveal effects on cell proliferation, morphology, apoptosis, or specific signaling pathways.
Table 1: Illustrative Phenotypic Screening Cascade
| Assay Type | Cell Lines | Key Readouts | Potential Mechanistic Insights |
| Cell Viability | Cancer cell panel | IC50 values | Broad anti-proliferative activity or selective cytotoxicity |
| Apoptosis Assay | Responsive lines | Caspase-3/7 activation, Annexin V staining | Induction of programmed cell death |
| Cell Cycle Analysis | Responsive lines | DNA content (Propidium Iodide staining) | Arrest at a specific phase of the cell cycle (e.g., G2/M arrest) |
| Angiogenesis Assay | HUVEC cells | Tube formation | Inhibition of new blood vessel formation, a hallmark of some cancer therapies[3] |
The outcomes of these assays will help to formulate a primary hypothesis about the compound's MoA. For instance, broad-spectrum cytotoxicity might suggest a target involved in a fundamental cellular process.
Chemical Proteomics: Fishing for the Target
To directly identify the protein(s) that 5-(3-Formylphenyl)-N-methylpicolinamide interacts with, affinity-based chemical proteomics is a powerful approach. This involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.
Caption: Workflow for Affinity-Based Target Identification.
Phase 2: Confirming Target Engagement in a Cellular Context
Identifying a list of potential binding partners is the first step; validating direct and specific engagement within an unperturbed cellular environment is critical. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[4][5]
The Principle of CETSA
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[5] When cells are heated, proteins begin to denature and aggregate. A protein bound to a drug will be more resistant to this heat-induced denaturation.
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)
This variation of CETSA is particularly useful for quantifying the potency of target engagement in cells.[6]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells of interest (e.g., a responsive cancer cell line from the phenotypic screen) and allow them to adhere overnight. Treat the cells with a range of concentrations of 5-(3-Formylphenyl)-N-methylpicolinamide (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Heat the cell lysates at a specific temperature (predetermined from a thermal melt curve) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or other quantitative methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. A dose-dependent increase in the soluble protein indicates target engagement.
Table 2: Expected ITDR-CETSA Data for Target Validation
| Compound Concentration (µM) | Soluble Target Protein (Relative Units) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.2 |
| 1 | 2.5 |
| 10 | 4.8 |
| 100 | 5.0 |
This data can be used to generate a dose-response curve and determine an EC50 for target engagement, providing a quantitative measure of the compound's potency in a cellular context.
Phase 3: Biochemical Validation and Comparison with Alternatives
Once the direct target is confirmed, the next logical step is to determine how 5-(3-Formylphenyl)-N-methylpicolinamide modulates the target's function and to compare its activity with other known modulators of the same target.
Developing a Biochemical Assay
The choice of biochemical assay depends on the nature of the identified target.[7][8][9]
-
If the target is a kinase: An in vitro kinase activity assay can be performed using a recombinant version of the kinase, a specific substrate, and ATP. The inhibitory effect of the compound can be measured by quantifying the amount of phosphorylated substrate.
-
If the target is a protein-protein interaction (PPI) mediator: Assays like AlphaLISA®, FRET, or fluorescence polarization can be used to measure the disruption of the PPI by the compound.[7]
Case Study: Hypothetical Target - A Novel Kinase
Let's assume that through the workflow described above, "Kinase X" has been identified and validated as the direct target of 5-(3-Formylphenyl)-N-methylpicolinamide.
3.2.1 Kinase Inhibition Assay
A biochemical assay would be established to measure the IC50 of the compound against Kinase X. This provides a direct measure of its inhibitory potency.
3.2.2 Selectivity Profiling using Kinobeads
To assess the selectivity of 5-(3-Formylphenyl)-N-methylpicolinamide, a kinobeads-based competitive binding assay is an excellent choice.[10][11][12] This chemical proteomics technique uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[11]
Caption: Kinobeads Assay for Kinase Selectivity Profiling.
3.2.3 Comparison with Alternative Kinase Inhibitors
The performance of 5-(3-Formylphenyl)-N-methylpicolinamide can now be objectively compared to other known inhibitors of Kinase X or related kinases.
Table 3: Comparative Profile of Kinase X Inhibitors
| Compound | Target Engagement (CETSA EC50) | Biochemical Potency (Kinase X IC50) | Kinase Selectivity (S-Score at 1 µM) | Cellular Anti-proliferative Activity (IC50) |
| 5-(3-Formylphenyl)-N-methylpicolinamide | 2.1 µM | 150 nM | 0.05 | 1.8 µM |
| Comparator A (Known Kinase X Inhibitor) | 1.5 µM | 100 nM | 0.10 | 1.2 µM |
| Comparator B (Broad-spectrum Inhibitor) | 0.5 µM | 50 nM | 0.45 | 0.4 µM |
This comparative data allows for a nuanced understanding of the compound's profile. For example, while Comparator B might be more potent, 5-(3-Formylphenyl)-N-methylpicolinamide may exhibit superior selectivity (a lower S-score indicates higher selectivity), which could translate to a better safety profile.
Conclusion
Validating the mechanism of action of a novel compound like 5-(3-Formylphenyl)-N-methylpicolinamide is a systematic process that requires a combination of unbiased screening, direct target engagement validation, and detailed biochemical characterization. The workflow presented in this guide, which progresses from broad phenotypic screening to specific, quantitative assays like CETSA and kinobeads profiling, provides a robust framework for elucidating the MoA. By following this evidence-based approach, researchers can build a comprehensive data package that not only clarifies the molecular mechanism but also strategically positions the compound relative to existing therapeutic alternatives, thereby guiding its future development.
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A Head-to-Head Comparison of 5-(3-Formylphenyl)-N-methylpicolinamide with the Standard of Care in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the quest for novel molecules with enhanced potency, selectivity, and improved safety profiles is a continuous endeavor. This guide provides a detailed comparative analysis of a novel investigational agent, 5-(3-Formylphenyl)-N-methylpicolinamide, against a current standard of care, Sorafenib. This document is intended for a technical audience and synthesizes available data on structurally related compounds to project the potential of this new chemical entity.
Disclaimer: 5-(3-Formylphenyl)-N-methylpicolinamide is an investigational compound, and direct head-to-head experimental data is not yet publicly available. The following comparison is based on a scientific projection of its potential properties, drawing from the known biological activities of its core chemical scaffolds—picolinamide and formylphenyl moieties—and comparing them to the well-established profile of Sorafenib.
Introduction: The Rationale for a New Picolinamide Derivative
Picolinamide derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility across various therapeutic areas, including oncology.[1][2] Their ability to form stable complexes with metal ions and engage in multiple hydrogen-bonding interactions makes them ideal candidates for enzyme inhibitors.[1] Several picolinamide-based compounds have been investigated as potent inhibitors of key signaling proteins in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora-B kinase.[3][4][5]
The introduction of a 3-formylphenyl group to the picolinamide scaffold in 5-(3-Formylphenyl)-N-methylpicolinamide is a strategic design choice. The formyl (aldehyde) group is an electrophilic moiety that can potentially engage in covalent interactions with nucleophilic residues, such as cysteine, within the active site of a target protein. This could lead to irreversible inhibition, offering the potential for prolonged target engagement and enhanced therapeutic efficacy. The formylphenyl group is also a versatile building block in organic synthesis, particularly in Suzuki coupling reactions, facilitating the creation of diverse chemical libraries for drug discovery.[6]
Postulated Mechanism of Action: 5-(3-Formylphenyl)-N-methylpicolinamide as a VEGFR-2 Inhibitor
Based on the extensive research into picolinamide derivatives as anti-cancer agents, it is hypothesized that 5-(3-Formylphenyl)-N-methylpicolinamide functions as an inhibitor of VEGFR-2.[3][7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[3][5]
The postulated mechanism involves the picolinamide core binding to the ATP-binding pocket of the VEGFR-2 kinase domain through a network of hydrogen bonds and hydrophobic interactions. The novel feature of this molecule, the formyl group, could then form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition of the kinase activity. This dual-binding mode—reversible and irreversible—could translate to superior potency and a more durable response compared to purely reversible inhibitors.
Caption: Postulated dual-binding mechanism of 5-(3-Formylphenyl)-N-methylpicolinamide in the VEGFR-2 kinase domain.
Standard of Care: Sorafenib
Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases, including VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinases. By targeting these pathways, Sorafenib inhibits tumor growth and angiogenesis.
Head-to-Head Comparison: Projected Performance
This comparative analysis is based on the known properties of Sorafenib and the projected properties of 5-(3-Formylphenyl)-N-methylpicolinamide, derived from studies on analogous picolinamide derivatives.
| Feature | 5-(3-Formylphenyl)-N-methylpicolinamide (Projected) | Sorafenib (Established) |
| Target(s) | Primarily VEGFR-2, with potential for covalent inhibition. May exhibit a more selective kinase inhibition profile. | Multi-kinase inhibitor (VEGFR, PDGFR, Raf kinases, etc.). |
| Mechanism of Action | Dual-binding: Reversible binding of the picolinamide core to the ATP pocket and potential irreversible covalent binding of the formyl group to a cysteine residue. | Reversible, competitive inhibitor of ATP binding to the kinase domain of target proteins. |
| Potency (IC50 against VEGFR-2) | Projected to be in the low nanomolar range, potentially exceeding that of Sorafenib due to the covalent binding mechanism. Structurally related picolinamides have shown IC50 values superior to Sorafenib.[2] | IC50 for VEGFR-2 is in the low nanomolar range (e.g., 90 nM). |
| Selectivity | The focused design on the picolinamide scaffold may lead to higher selectivity for VEGFR-2 over other kinases, potentially reducing off-target effects. | Broad-spectrum kinase inhibitor, which contributes to its efficacy but also to its side-effect profile. |
| Potential Advantages | - Higher potency and more durable target inhibition due to covalent binding.- Improved selectivity leading to a better safety profile.- Potential to overcome resistance mechanisms associated with reversible inhibitors. | - Well-established clinical efficacy in multiple cancer types.- Broad mechanism of action can be beneficial in heterogeneous tumors. |
| Potential Challenges | - Covalent inhibitors can have a higher risk of idiosyncratic toxicity.- The long-term consequences of irreversible enzyme inhibition need to be carefully evaluated.- As a new chemical entity, its full pharmacokinetic and safety profile is unknown. | - Significant side effects, including hand-foot syndrome, diarrhea, and hypertension, due to off-target kinase inhibition.- Development of drug resistance over time. |
Experimental Protocols for Comparative Evaluation
To empirically validate the projected advantages of 5-(3-Formylphenyl)-N-methylpicolinamide, a series of head-to-head in vitro and in vivo experiments with Sorafenib would be required.
In Vitro Kinase Inhibition Assay
Objective: To determine and compare the IC50 values of 5-(3-Formylphenyl)-N-methylpicolinamide and Sorafenib against a panel of kinases, with a primary focus on VEGFR-2.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), and a kinase assay buffer.
-
Procedure: a. A kinase reaction is set up in a 96-well plate containing the kinase, substrate, and varying concentrations of the test compounds. b. The reaction is initiated by the addition of ATP. c. After a defined incubation period at 30°C, the reaction is stopped. d. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of the compounds on human cancer cell lines that are dependent on VEGFR-2 signaling.
Methodology:
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs) or cancer cell lines known to overexpress VEGFR-2 (e.g., A549, HepG2).[3]
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of 5-(3-Formylphenyl)-N-methylpicolinamide or Sorafenib. c. After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of 5-(3-Formylphenyl)-N-methylpicolinamide in comparison to Sorafenib.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with a human tumor cell line (e.g., a cell line responsive to VEGFR-2 inhibition).
-
Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, Sorafenib (at a clinically relevant dose), and 5-(3-Formylphenyl)-N-methylpicolinamide (at various doses). The compounds are administered orally according to a predetermined schedule.
-
Efficacy Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the anti-tumor efficacy of the treatments.
Conclusion and Future Perspectives
While direct experimental data remains to be seen, the chemical rationale behind the design of 5-(3-Formylphenyl)-N-methylpicolinamide suggests it holds significant promise as a next-generation targeted cancer therapeutic. Its potential for high potency and selectivity, driven by a dual-binding mechanism, positions it as a compelling candidate for further preclinical and clinical development. Head-to-head studies against established standards of care like Sorafenib will be crucial in defining its therapeutic potential and place in the oncologist's armamentarium. The picolinamide scaffold continues to be a rich source of novel therapeutic agents, and the strategic incorporation of a reactive formylphenyl moiety represents an innovative approach to enhancing drug efficacy.[1][2]
References
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing.
- Comprehensive Technical Guide: Picolinamide Derivatives in Medicinal Chemistry. Smolecule.
- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC.
- In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Rel
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing.
- Synthesis of picolinamide amide derivatives. Reagents and conditions.
- Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiprolifer
- 4-Formylphenylboronic Acid: A Versatile Building Block in Organic Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
- Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutam
- Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
- literature review of picolinamide deriv
- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI.
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evalu
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
